Product packaging for Beta-D-Glucose(Cat. No.:CAS No. 50-99-7)

Beta-D-Glucose

Cat. No.: B001113
CAS No.: 50-99-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D(+)-Glucose, also known as dextrose, is the naturally occurring aldohexose stereoisomer of glucose and a fundamental monosaccharide serving as a critical energy source in most living organisms . It is indispensable in cell culture media as a primary substrate for energy production and biosynthesis, supporting a wide range of in vitro studies. In metabolic research, D-Glucose is central to investigating pathways such as glycolysis, gluconeogenesis, and the citric acid cycle . Its mechanism of action begins with uptake into cells via specific glucose transporters (e.g., SGLT1, GLUT2), followed by phosphorylation by hexokinase to form Glucose-6-phosphate, which enters various metabolic routes to generate ATP and NADH through substrate-level and oxidative phosphorylation . This reagent is rigorously manufactured to ensure high purity and consistency, making it suitable for sensitive enzymatic assays and biochemical applications. Our D-Glucose is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B001113 Beta-D-Glucose CAS No. 50-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26874-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20324
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name D-Glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1200.0 mg/mL
Record name Beta-D-Glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
Record name β-D-Glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-D-Glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dextrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Glucopyranose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zymosans
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidase, glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zymosans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-D-GLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 - 150 °C
Record name Beta-D-Glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

D + Glucose Metabolic Pathways and Their Regulatory Networks

Glycolysis in D(+)-Glucose Catabolism and Energy Generation

Glycolysis is a universal metabolic pathway that occurs in the cytosol of cells, converting one molecule of D(+)-Glucose into two molecules of pyruvate (B1213749). wikipedia.orgcusabio.comkhanacademy.org This process is fundamental for energy production, yielding a net gain of two molecules of ATP and two molecules of NADH per molecule of glucose. nih.govwikipedia.org The pathway consists of ten enzymatic reactions that can be divided into two distinct phases: an initial energy investment phase and a subsequent energy payoff phase. cusabio.comnih.gov Glycolysis is a versatile pathway, capable of functioning under both aerobic and anaerobic conditions, making it a critical energy source in various physiological states. nih.govcusabio.com

Enzymatic Regulation of D(+)-Glucose Flux through Glycolysis

The rate of glycolysis is meticulously controlled to match the cell's energy demands. This regulation is primarily achieved through the allosteric modulation of three key enzymes that catalyze irreversible reactions in the pathway: hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. nih.govlibretexts.orgsciencequery.com These enzymes act as control points, allowing the cell to adjust the flow of glucose through the pathway in response to various signals. libretexts.orgcreative-proteomics.com

Key Regulatory Enzymes in Glycolysis

Enzyme Activators Inhibitors Function
Hexokinase - Glucose-6-phosphate Catalyzes the first step, the phosphorylation of glucose. sciencequery.comcreative-proteomics.comjackwestin.com
Phosphofructokinase-1 (PFK-1) AMP, Fructose-2,6-bisphosphate ATP, Citrate (B86180), H+ ions Catalyzes the rate-limiting step of glycolysis. sciencequery.comjackwestin.comfiveable.me

| Pyruvate Kinase | Fructose-1,6-bisphosphate | ATP, Alanine | Catalyzes the final step, producing pyruvate and ATP. libretexts.orgsciencequery.comjackwestin.com |

Hormones also play a crucial role in the long-term regulation of glycolysis. For instance, insulin (B600854) promotes glycolysis by stimulating the activity of enzymes like PFK-1 and hexokinase, whereas glucagon (B607659) has the opposite effect. nih.govcreative-proteomics.com

D(+)-Glucose Phosphorylation as a Rate-Limiting Step

The phosphorylation of D(+)-Glucose to Glucose-6-phosphate, catalyzed by hexokinase or glucokinase, is a critical and often rate-limiting step in glycolysis. ck12.orgvedantu.comtaylorandfrancis.com This irreversible reaction traps glucose inside the cell, as the negatively charged phosphate (B84403) group prevents it from crossing the cell membrane. jackwestin.comsigmaaldrich.com There are different isoforms of hexokinase with varying properties. proteopedia.org Hexokinase, found in most tissues, has a high affinity for glucose and is inhibited by its product, Glucose-6-phosphate. creative-proteomics.comvedantu.comyoutube.com In contrast, glucokinase (also known as hexokinase IV), which is primarily found in the liver and pancreas, has a lower affinity for glucose and is not inhibited by Glucose-6-phosphate. youtube.comwikipedia.orgwikipedia.org This allows the liver to take up and process large amounts of glucose after a carbohydrate-rich meal. wikipedia.org The conversion of Fructose-6-phosphate (B1210287) to Fructose-1,6-bisphosphate by phosphofructokinase is widely considered the primary rate-limiting step of the entire glycolytic pathway. fiveable.meck12.orgvedantu.comtaylorandfrancis.com

Comparison of Hexokinase and Glucokinase

Feature Hexokinase Glucokinase (Hexokinase IV)
Location Most tissues Liver and Pancreas wikipedia.orgwikipedia.orgyoutube.com
Affinity for Glucose (Km) Low (high affinity) youtube.comyoutube.com High (low affinity) youtube.comyoutube.com
Product Inhibition Inhibited by Glucose-6-phosphate vedantu.comyoutube.com Not inhibited by Glucose-6-phosphate youtube.comwikipedia.org

| Primary Function | ATP generation for cellular needs youtube.com | Regulates glucose influx after a meal youtube.com |

Anaerobic vs. Aerobic Fates of D(+)-Glucose-Derived Pyruvate

The fate of the pyruvate generated from glycolysis is dependent on the availability of oxygen. byui.edulibretexts.org

Under aerobic conditions , where oxygen is plentiful, pyruvate is transported into the mitochondria. byui.eduyoutube.com There, it is converted to Acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, a process that generates a substantial amount of ATP through oxidative phosphorylation. nih.govsigmaaldrich.combyui.edu

In anaerobic conditions , or in cells lacking mitochondria such as red blood cells, pyruvate undergoes fermentation in the cytosol. nih.govnih.govmicrobeonline.com In vertebrates, including humans, pyruvate is converted to lactate (B86563) by the enzyme lactate dehydrogenase. libretexts.orgmicrobeonline.com This process regenerates the NAD+ that was consumed during glycolysis, allowing ATP production to continue in the absence of oxygen. libretexts.orgmicrobeonline.com In some organisms, like yeast, pyruvate is converted to ethanol (B145695) and carbon dioxide. libretexts.orgyoutube.commicrobeonline.com

Gluconeogenesis and D(+)-Glucose Homeostasis

Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.orgmhmedical.comteachmephysiology.com This process is crucial for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise, when dietary intake of carbohydrates is insufficient. wikipedia.orglibretexts.orgbyjus.com Gluconeogenesis is essentially the reverse of glycolysis, although it utilizes specific enzymes to bypass the irreversible steps of the glycolytic pathway. teachmephysiology.comlibretexts.org

Molecular Mechanisms of D(+)-Glucose Synthesis from Non-Carbohydrate Precursors

The primary substrates for gluconeogenesis are lactate, glycerol, and glucogenic amino acids (such as alanine). mhmedical.comteachmephysiology.comnih.gov These precursors are converted to pyruvate or other intermediates of the glycolytic pathway to enter the gluconeogenic sequence. wikipedia.orgpressbooks.pub

The synthesis of glucose from pyruvate is an energy-intensive process, requiring the input of four molecules of ATP and two molecules of GTP for every molecule of glucose produced. wikipedia.org The pathway bypasses the three irreversible reactions of glycolysis through the action of four key enzymes:

Pyruvate Carboxylase and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) work together to convert pyruvate to phosphoenolpyruvate. libretexts.org

Fructose-1,6-bisphosphatase converts Fructose-1,6-bisphosphate to Fructose-6-phosphate. teachmephysiology.com

Glucose-6-phosphatase hydrolyzes Glucose-6-phosphate to free glucose. teachmephysiology.comlibretexts.org

Key Non-Carbohydrate Precursors for Gluconeogenesis

Precursor Source Entry Point into Gluconeogenesis
Lactate Anaerobic glycolysis in muscle and red blood cells (Cori cycle) wikipedia.orgmhmedical.comthemedicalbiochemistrypage.org Converted to Pyruvate
Glycerol Breakdown of triglycerides in adipose tissue mhmedical.comteachmephysiology.comnih.gov Converted to Dihydroxyacetone phosphate

| Glucogenic Amino Acids | Breakdown of proteins, primarily from muscle (e.g., Alanine via the Cahill cycle) wikipedia.orgnih.gov | Converted to Pyruvate or Citric Acid Cycle intermediates nih.gov |

Hepatic and Renal Contributions to Systemic D(+)-Glucose Production

The liver is the primary site of gluconeogenesis, responsible for the majority of glucose production to maintain systemic homeostasis. wikipedia.orgbyjus.comnih.gov However, the kidneys also play a significant role, particularly during prolonged fasting or starvation, where they can contribute up to 40% of the total glucose synthesis. mhmedical.comnih.gov Both the liver and the kidneys possess the necessary enzymes for gluconeogenesis, including Glucose-6-phosphatase, which is required to release free glucose into the bloodstream. nih.govnih.gov

While both organs contribute to gluconeogenesis, they show a preference for different substrates. The liver preferentially utilizes lactate, glycerol, and the amino acid alanine. wikipedia.org In contrast, the kidneys primarily use lactate, glutamine, and glycerol. wikipedia.orgphysiology.org This substrate selectivity allows for a coordinated response to maintain glucose levels under various physiological conditions. physiology.org For example, during metabolic acidosis, which can occur in conditions like diabetes, renal gluconeogenesis is significantly induced. nih.gov Hormonal regulation also differs slightly between the two organs; for instance, glucagon stimulates gluconeogenesis in the liver but not in the kidney, while adrenaline stimulates it in the kidney. researchgate.net

Glycogen (B147801) Metabolism and D(+)-Glucose Storage

D(+)-Glucose, a primary energy source, can be stored in the form of glycogen, a large, branched polymer of glucose residues. This process of glycogen metabolism, encompassing both synthesis (glycogenesis) and breakdown (glycogenolysis), is crucial for maintaining glucose homeostasis. nih.gov Glycogen is primarily stored in the liver and skeletal muscle, where it serves distinct physiological roles. nih.govpearson.com Liver glycogen is essential for maintaining blood glucose levels, particularly between meals, while muscle glycogen provides a readily available energy source for muscle contraction during exercise. nih.govpearson.com

Glycogenesis is the metabolic pathway responsible for the synthesis of glycogen from D(+)-glucose. This process is initiated when blood glucose levels are high, typically after a meal, and is stimulated by the hormone insulin. jackwestin.comhealthline.com The synthesis occurs in the cytosol and involves a series of enzymatic steps. pearson.com

The key steps in glycogenesis are:

Glucose Phosphorylation: Upon entering the cell, D(+)-glucose is phosphorylated to glucose-6-phosphate by hexokinase in muscle or glucokinase in the liver. pearson.com

Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate by the enzyme phosphoglucomutase. pearson.com

UDP-Glucose Formation: Glucose-1-phosphate reacts with uridine triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.

Glycogen Synthesis: The key regulatory enzyme, glycogen synthase, transfers the glucose moiety from UDP-glucose to a growing glycogen chain, forming α(1→4) glycosidic bonds. jackwestin.com

Branching: The glycogen branching enzyme creates α(1→6) glycosidic bonds, forming branches in the glycogen molecule. This branching increases the solubility and the number of non-reducing ends, allowing for more rapid synthesis and degradation. pearson.com

The regulation of glycogenesis is tightly controlled. Insulin activates protein phosphatase-1, which dephosphorylates and thereby activates glycogen synthase. youtube.com Allosterically, glucose-6-phosphate acts as a potent activator of glycogen synthase. jackwestin.com

Glycogenolysis is the process of breaking down stored glycogen to release D(+)-glucose. This pathway is activated in response to low blood glucose levels (hypoglycemia) and is stimulated by the hormones glucagon and epinephrine. libretexts.orgbritannica.com

The central enzyme in glycogenolysis is glycogen phosphorylase, which sequentially cleaves the α(1→4) glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose-1-phosphate. pearson.comtaylorandfrancis.com The activity of glycogen phosphorylase is regulated by phosphorylation; it is active when phosphorylated and inactive when dephosphorylated. youtube.com Hormones like glucagon and epinephrine trigger a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. youtube.comlibretexts.org

When the breakdown reaches a point four glucose residues from an α(1→6) branch point, the debranching enzyme is required. pearson.com This enzyme has two activities: it transfers three of the four glucose residues to the non-reducing end of another chain and then hydrolyzes the remaining α(1→6) linkage, releasing a free glucose molecule. wikipedia.org

In the liver, the primary function of glycogenolysis is to release glucose into the bloodstream to maintain blood glucose homeostasis. wikipedia.org This is accomplished by the enzyme glucose-6-phosphatase, which dephosphorylates glucose-6-phosphate (formed from glucose-1-phosphate) to free glucose, allowing it to be transported out of the cell. wikipedia.org In contrast, muscle cells lack glucose-6-phosphatase, so the glucose-6-phosphate produced during glycogenolysis directly enters the glycolytic pathway to provide energy for muscle contraction. wikipedia.org

FeatureGlycogenesisGlycogenolysis
Process Synthesis of glycogen from glucoseBreakdown of glycogen to glucose
Primary Stimulus High blood glucoseLow blood glucose, stress
Key Hormones Insulin healthline.comGlucagon, Epinephrine britannica.com
Key Enzyme Glycogen synthase jackwestin.comGlycogen phosphorylase pearson.com
Primary Product GlycogenGlucose-1-phosphate, free glucose pearson.com
Regulatory Control Activated by dephosphorylationActivated by phosphorylation youtube.com

Pentose (B10789219) Phosphate Pathway (PPP) and D(+)-Glucose Diversion

The Pentose Phosphate Pathway (PPP), also known as the pentose phosphate shunt, is a crucial metabolic pathway that runs parallel to glycolysis. jackwestin.com It utilizes glucose-6-phosphate, an intermediate of glycolysis, to produce two essential products: NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. frontiersin.org Unlike glycolysis, the primary role of the PPP is anabolic rather than catabolic, as it does not primarily aim to produce ATP. wikipedia.org The pathway is particularly active in tissues such as the liver, mammary glands, and adrenal cortex. wikipedia.org

The PPP consists of two main phases: an oxidative phase and a non-oxidative phase. wikipedia.org

The oxidative phase of the PPP is the primary source of NADPH in the cell. nih.gov This phase is irreversible and begins with the conversion of glucose-6-phosphate to 6-phosphogluconolactone, a reaction catalyzed by the rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PD). libretexts.org This step generates one molecule of NADPH. microbenotes.com Subsequently, 6-phosphogluconolactone is hydrolyzed to 6-phosphogluconate, which is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate and a second molecule of NADPH. portlandpress.com

NADPH is a critical reducing agent in various biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones. themedicalbiochemistrypage.org It also plays a vital role in maintaining cellular redox homeostasis by regenerating reduced glutathione (B108866), a key antioxidant that protects cells from oxidative damage caused by reactive oxygen species. themedicalbiochemistrypage.org The activity of G6PD is allosterically regulated; it is stimulated by NADP+ and inhibited by NADPH, ensuring that the rate of the pathway is responsive to the cell's demand for NADPH. libretexts.org

Ribose-5-phosphate, the precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and the coenzymes ATP, NAD+, FAD, and coenzyme A, is produced from ribulose-5-phosphate, the end product of the oxidative phase of the PPP. wikipedia.orgletstalkacademy.com The conversion of ribulose-5-phosphate to ribose-5-phosphate is catalyzed by the enzyme ribose-5-phosphate isomerase. researchgate.net

The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. nih.gov This phase allows for the production of ribose-5-phosphate even when the demand for NADPH is low. In such cases, glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can be converted into ribose-5-phosphate through the action of the enzymes transketolase and transaldolase. nih.gov Conversely, if the cell's need for NADPH is greater than its need for ribose-5-phosphate, the excess ribose-5-phosphate can be converted back into glycolytic intermediates. wikipedia.org This flexibility allows the PPP to adapt to the varying metabolic needs of the cell. libretexts.org The rate-limiting step in the utilization of ribose-5-phosphate for nucleotide synthesis is the formation of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthetase. biorxiv.org

PhaseKey EnzymesPrimary ProductsReversibility
Oxidative Phase Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase portlandpress.com2 NADPH, Ribulose-5-phosphate jackwestin.comIrreversible libretexts.org
Non-oxidative Phase Transketolase, Transaldolase, Ribose-5-phosphate isomerase nih.govRibose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate nih.govReversible nih.gov

The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation in D(+)-Glucose Respiration

The complete oxidation of D(+)-glucose to carbon dioxide and water to generate large amounts of ATP occurs through the combined processes of the Tricarboxylic Acid (TCA) Cycle and oxidative phosphorylation. wikipedia.org These processes take place within the mitochondria. britannica.com

The NADH and FADH₂ molecules produced during glycolysis and the TCA cycle are high-energy electron carriers. khanacademy.org These molecules donate their electrons to the electron transport chain, which is a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.org This process is the first part of oxidative phosphorylation. wikipedia.org

As electrons are passed down the electron transport chain, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. libretexts.org The final electron acceptor in this chain is molecular oxygen, which is reduced to water. libretexts.org

The second part of oxidative phosphorylation is chemiosmosis. The potential energy stored in the proton gradient is used by ATP synthase, another protein complex in the inner mitochondrial membrane, to synthesize ATP from ADP and inorganic phosphate. wikipedia.org The breakdown of one molecule of glucose through glycolysis, the TCA cycle, and oxidative phosphorylation can yield a net total of approximately 30 to 32 molecules of ATP, making it a highly efficient process for energy production. abcam.com

Anomeric Specificity in D(+)-Glucose Metabolism

D(+)-Glucose in aqueous solutions exists as an equilibrium mixture of two cyclical isomers, or anomers, known as α-D-glucose and β-D-glucose. sarchemlabs.com These anomers differ in the orientation of the hydroxyl (-OH) group on the anomeric carbon (C1). sarchemlabs.com In the alpha form, the hydroxyl group is below the plane of the ring, while in the beta form, it is positioned above the plane. sarchemlabs.com This seemingly minor structural difference has significant implications for metabolism, as many enzymes involved in glucose processing exhibit a high degree of anomeric specificity, preferentially recognizing and utilizing one anomer over the other.

The metabolism of D-glucose has been shown to display anomeric specificity in various cells and tissues. researchgate.net For instance, several studies have found that different tissues show specific preferences for the transport or metabolization of either the α- or β-anomers. jofem.org Tissues such as the liver, pancreas β-cells, skeletal muscle, and adipose tissue appear to prefer α-D-glucose. jofem.org In contrast, the brain, retina, erythrocytes, and lens cells have been found to preferably take up and metabolize β-D-glucose. jofem.org

Differential Utilization of D(+)-Glucose Anomers by Enzymes

The selective metabolism of D(+)-glucose anomers at the cellular and tissue level is a direct consequence of the specificities of the enzymes involved in its metabolic pathways. These enzymes, through their precisely shaped active sites, can differentiate between the α and β configurations, leading to different reaction kinetics and pathway fluxes for each anomer.

Hexokinase and Glucokinase: Hexokinase is the initial enzyme in glycolysis, phosphorylating glucose to form glucose-6-phosphate. It can phosphorylate both α- and β-D-glucose. jofem.orgub.edu However, studies on liver hexokinase have shown that it displays a higher affinity (lower Michaelis constant, Km) for α-D-glucose, but a lower maximum reaction velocity (Vmax) compared to β-D-glucose. nih.gov Similarly, liver glucokinase, a high-Km isoform of hexokinase, demonstrates a higher reaction velocity with β-D-glucose. nih.gov The α-anomer of D-glucose was also found to be a more potent stimulator of D-fructose phosphorylation by human liver glucokinase than the β-anomer. nih.gov

Glucose Oxidase: This enzyme is highly specific for β-D-glucose, which it oxidizes to D-glucono-δ-lactone and hydrogen peroxide. jofem.orgresearchgate.net Its specificity is so pronounced that it is widely used in methods for measuring glucose concentrations. jofem.org In these assays, the α-anomer is only measured after it spontaneously or enzymatically converts to the β-anomer, a process facilitated by the enzyme mutarotase. jofem.orgub.edu

Glucose-6-Phosphate Dehydrogenase: This enzyme is a key component of the pentose phosphate pathway. The yeast-derived enzyme, which is commonly used in research and diagnostic kits, is specific for β-D-glucose-6-phosphate. jofem.orgub.edu

Glucose Isomerase: This enzyme, used industrially to convert glucose to fructose (B13574), also exhibits anomeric preference. Research on immobilized D-glucose isomerase shows that while it can use both anomers as substrates, the initial conversion rate is significantly higher with α-D-glucose. nih.govresearchgate.net One study found the conversion rate of α-D-glucose was 43% higher than that of an equilibrated glucose mixture and 113% higher than that of pure β-D-glucose. nih.govresearchgate.net

The table below summarizes the anomeric specificity of several key enzymes involved in D(+)-Glucose metabolism.

EnzymePreferred Anomer(s)Kinetic Observations and Findings
Hexokinaseα-D-Glucose (higher affinity), β-D-Glucose (higher Vmax)Displays a higher affinity (lower Km) for the α-anomer but a higher maximal velocity (Vmax) with the β-anomer. nih.gov
Glucokinaseβ-D-Glucose (higher velocity)The velocity of the reaction catalyzed by liver glucokinase is higher with β-D-glucose than with α-D-glucose. nih.gov
Glucose Oxidaseβ-D-GlucoseHighly specific for the β-anomer, which it oxidizes. The α-anomer is not a direct substrate. jofem.org
Glucose-6-Phosphate Dehydrogenase (from yeast)β-D-Glucose-6-PhosphateActs specifically on the β-anomer of the phosphorylated glucose. jofem.orgub.edu
Glucose Isomeraseα-D-GlucoseDemonstrates a significantly higher initial conversion rate with the α-anomer compared to the β-anomer. nih.govresearchgate.net

D + Glucose Transport Systems and Molecular Mechanisms

Facilitated Diffusion D(+)-Glucose Transporters (GLUTs)

The GLUT family, encoded by the SLC2A gene family, comprises a group of integral membrane proteins that facilitate the transport of glucose and other related hexoses across cell membranes. wikipedia.orgebi.ac.uk This process, known as facilitated diffusion, is a passive transport mechanism driven by the concentration gradient of glucose, meaning it does not require energy input. wikipedia.org To date, 14 members of the GLUT family have been identified in humans, which are categorized into three classes based on sequence similarities. wikipedia.orgebi.ac.uktandfonline.com

GLUT proteins are integral membrane proteins typically composed of 12 transmembrane helices, with both the amino and carboxyl termini located in the cytoplasm. wikipedia.org This structural arrangement is a hallmark of the Major Facilitator Superfamily (MFS) of transporters. ebi.ac.uk The transport mechanism of GLUTs is explained by the alternating access model. wikipedia.org This model posits that the transporter possesses a single substrate-binding site that is alternately exposed to the exterior and interior of the cell. The binding of a glucose molecule to the outward-facing conformation of the transporter induces a conformational change, leading to an inward-facing conformation that allows the release of glucose into the cytoplasm. wikipedia.org

Crystal structures of human GLUT1 and GLUT3 have provided significant insights into the molecular basis of this transport cycle, revealing distinct inward-open, outward-open, and occluded states. While the substrate-binding sites of GLUT1 and GLUT3 are highly conserved, differences in other domains are thought to account for their varying affinities for glucose. The transition between these conformations is the rate-limiting step in the transport process.

The various GLUT isoforms exhibit distinct patterns of tissue expression and kinetic properties, which reflect their specific physiological roles in glucose metabolism. wikipedia.org Class I GLUTs, which include GLUT1, GLUT2, GLUT3, and GLUT4, are the most extensively studied. tandfonline.com GLUT8 is a member of Class III. nih.gov

TransporterPrimary Tissue DistributionKey Physiological Roles
GLUT1 Ubiquitously expressed, with high levels in erythrocytes and the blood-brain barrier. nih.govResponsible for basal glucose uptake in most cells to sustain respiration. wikipedia.org
GLUT2 Liver, pancreatic β-cells, small intestine (basolateral membrane), and kidney tubules. nih.govnih.govresearchgate.netBidirectional transport, allowing glucose to move in both directions. It plays a role in glucose sensing in pancreatic β-cells and regulates glucose release from the liver. wikipedia.orgresearchgate.net
GLUT3 Neurons, placenta, and testes. nih.govnih.govHigh affinity for glucose, ensuring a constant supply of glucose to tissues with high energy demands, such as the brain. nih.gov
GLUT4 Adipose tissue, skeletal muscle, and cardiac muscle. nih.govnih.govInsulin-responsive glucose transporter, crucial for postprandial glucose uptake and maintaining glucose homeostasis. nih.gov
GLUT8 Testes, blastocysts, brain, muscle, and adipocytes. nih.govnih.govAn intracellular transporter, its translocation to the cell membrane is not regulated by insulin (B600854). nih.gov It is a high-affinity transporter for glucose. nih.gov

GLUT4 is unique among the GLUT isoforms due to its regulation by insulin. nih.gov In the absence of insulin, the majority of GLUT4 is sequestered within intracellular vesicles in muscle and fat cells. nih.gov The binding of insulin to its receptor on the cell surface initiates a signaling cascade. drugbank.com This cascade triggers the translocation of these GLUT4-containing vesicles to the plasma membrane, where they fuse and insert the GLUT4 transporters. nih.govoup.com This process dramatically increases the number of glucose transporters at the cell surface, leading to a significant (10- to 20-fold) increase in glucose uptake into the cell. nih.govoup.com

This insulin-stimulated trafficking is a highly regulated process involving several steps, including the sorting of GLUT4 into specialized storage vesicles, their sequestration, and their targeted exocytosis. nih.govdrugbank.com Proteins such as the aminopeptidase IRAP play a crucial role in the retention and proper sorting of GLUT4. molbiolcell.org When insulin levels decrease, GLUT4 is removed from the plasma membrane via endocytosis and recycled back to the intracellular storage pool. While GLUT4 is the primary insulin-regulated glucose transporter, some studies suggest that other transporters, like GLUT12, may also exhibit insulin-stimulated translocation. nih.gov In contrast, the translocation of GLUT8 is not responsive to insulin. nih.gov

Sodium-D(+)-Glucose Linked Transporters (SGLTs)

The SGLT family of proteins, encoded by the SLC5A gene family, are responsible for the active transport of glucose against its concentration gradient. wikipedia.orgnih.gov This is a secondary active transport mechanism, meaning it utilizes the electrochemical gradient of another molecule, in this case, sodium ions (Na+), to drive glucose into cells. wikipedia.org

SGLT1 is a well-characterized member of this family that functions as a symporter, co-transporting both sodium and glucose in the same direction across the cell membrane. wikipedia.orgwikipedia.org The energy for this transport is derived from the sodium gradient, which is maintained by the Na+/K+-ATPase pump located on the basolateral membrane of the cell. wikipedia.org This pump actively transports three sodium ions out of the cell for every two potassium ions it pumps in, creating a low intracellular sodium concentration. wikipedia.org

The transport cycle of SGLT1 involves the binding of two sodium ions to the transporter, which increases its affinity for glucose. nih.gov A glucose molecule then binds, and the transporter undergoes a conformational change, releasing the sodium ions and glucose into the cytoplasm. This mechanism allows for the accumulation of glucose within the cell to concentrations much higher than in the extracellular environment. nih.gov This process is independent of direct ATP hydrolysis by the transporter itself. wikipedia.org

SGLT proteins play a pivotal role in glucose absorption in the small intestine and reabsorption in the kidneys. wikipedia.org

Intestinal Absorption: In the small intestine, SGLT1 is predominantly located on the apical (brush-border) membrane of enterocytes. wikipedia.orgnih.gov It is responsible for the uptake of dietary D-glucose and D-galactose from the intestinal lumen into the cells. nih.govescholarship.org Once inside the enterocyte, the glucose is transported across the basolateral membrane into the bloodstream via the facilitated diffusion transporter, GLUT2. nih.govnih.gov SGLT1 is crucial for the mass absorption of glucose from the diet. escholarship.orgbohrium.com

Renal Reabsorption: In the kidneys, both SGLT1 and SGLT2 are involved in reabsorbing glucose from the glomerular filtrate back into the blood, preventing its loss in the urine. SGLT2 is primarily expressed in the S1 and S2 segments of the proximal tubule and is responsible for reabsorbing approximately 90-97% of the filtered glucose. wikipedia.org SGLT1 is located in the S3 segment of the proximal tubule and reabsorbs the remaining 3% of the filtered glucose. wikipedia.orgnih.gov This highly efficient system ensures that under normal physiological conditions, virtually all filtered glucose is returned to the circulation. wikipedia.org

Mechanisms of D(+)-Glucose Transport in Specific Organisms

The transport of D(+)-Glucose across cellular membranes is a fundamental process for cellular nutrition and metabolism in virtually all organisms. The specific molecular mechanisms and transport systems, however, are adapted to the unique physiological contexts of different life forms, such as plants and bacteria. These organisms have evolved distinct and sophisticated transporter families to efficiently acquire and distribute this key energy source.

D(+)-Glucose Transport in Plants

In plants, D(+)-Glucose transport is integral to the distribution of photosynthetically produced sugars from source tissues (primarily mature leaves) to sink tissues (such as roots, fruits, and seeds) that require energy for growth and storage. nih.gov While the disaccharide sucrose is the principal form of sugar transported over long distances in the phloem, it is often hydrolyzed into D(+)-Glucose and fructose (B13574) in sink tissues by invertase enzymes in the apoplast (the space outside the cell membrane). nih.gov The resulting monosaccharides are then taken up into the sink cells by specific plasma membrane transporters. nih.gov Two major families of transporters are crucial for D(+)-Glucose uptake and movement in plants: the Sugar Transport Proteins (STPs) and the SWEETs (Sugars Will Eventually be Exported Transporters). nih.govnih.gov

SWEETs (Sugars Will Eventually be Exported Transporters): In contrast to the active transport mediated by STPs, SWEETs are uniporters that facilitate the passive diffusion of sugars, including D(+)-Glucose, across membranes along a concentration gradient. nih.govnih.govacs.org They are characterized as low-affinity, high-capacity transporters. oup.com The transport mechanism of SWEETs also follows an alternate access model, transitioning between outward-facing, occluded, and inward-facing states, but does not require coupling to an ion gradient. nih.govacs.org This bidirectional transport capacity is crucial for various physiological processes. nih.gov For example, SWEETs are involved in exporting sugars from phloem parenchyma cells into the apoplast for subsequent loading into the phloem's sieve-element–companion-cell complex. mdpi.com They also play roles in nectar secretion, seed filling, and pollen nutrition. nih.govacs.org The structure of SWEET transporters consists of seven transmembrane helices, which is distinct from the typical 12-helix structure of MFS transporters like STPs. nih.govacs.org

FeatureSugar Transport Proteins (STPs)SWEETs
Transporter Family Major Facilitator Superfamily (MFS)SWEET Family (PQ-loop)
Transport Mechanism Secondary Active Transport (H+ Symport)Facilitated Diffusion (Uniport)
Energy Source Proton Motive Force (H+ Gradient)Concentration Gradient
Affinity for D(+)-Glucose HighLow
Key Physiological Role Uptake into sink cells (e.g., roots, pollen, guard cells)Efflux into apoplast (e.g., phloem loading), nectar secretion
Directionality Unidirectional (Influx)Bidirectional

D(+)-Glucose Transport in Bacteria

Bacteria are metabolically versatile and have evolved multiple highly efficient systems to scavenge D(+)-Glucose from diverse environments, often where it is present in low concentrations. nih.gov These systems typically involve active transport to accumulate glucose inside the cell against a steep concentration gradient. nih.govwikipedia.org The primary mechanisms for D(+)-Glucose uptake in bacteria include the Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS), ATP-Binding Cassette (ABC) transporters, and proton-coupled symporters of the Major Facilitator Superfamily (MFS). nih.govnih.gov

Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS): The PTS is a major and highly efficient carbohydrate transport system found in many bacteria, particularly in facultative anaerobes and obligate anaerobes like Escherichia coli. wikipedia.orgresearchgate.net It is a multicomponent system that uniquely couples transport with phosphorylation in a process called group translocation. wikipedia.orguni-goettingen.de The energy for this process is derived from the high-energy phosphate (B84403) bond of phosphoenolpyruvate (PEP). wikipedia.org The phosphoryl group from PEP is transferred sequentially through a cascade of cytoplasmic proteins: from PEP to Enzyme I (EI), then to the Histidine-containing phosphocarrier protein (HPr). nih.govoup.com From HPr, the phosphoryl group is transferred to a sugar-specific Enzyme II (EII) complex. oup.com The EII complex for glucose (often denoted as PtsG in E. coli) is typically composed of three domains (IIA, IIB, and IIC). researchgate.netnih.gov The IIC domain forms the transmembrane channel that binds extracellular glucose, and as the sugar is translocated into the cell, it is phosphorylated by the IIB domain, yielding intracellular glucose-6-phosphate. nih.gov This immediate phosphorylation traps the sugar inside the cell and maintains the D(+)-Glucose concentration gradient, facilitating further uptake. uni-goettingen.de

ATP-Binding Cassette (ABC) Transporters: ABC transporters are primary active transporters that use the energy from ATP hydrolysis to move substrates across membranes. wikipedia.orglibretexts.org In bacteria, ABC importers are essential for the uptake of various nutrients, including sugars like D(+)-Glucose. nih.govlibretexts.org A typical bacterial sugar ABC importer consists of three components: a high-affinity periplasmic Solute-Binding Protein (SBP), a Transmembrane Domain (TMD) that forms the channel, and a cytoplasmic Nucleotide-Binding Domain (NBD) or ATPase that hydrolyzes ATP. wikipedia.orgasm.org The SBP first captures D(+)-Glucose in the periplasm and delivers it to the TMD. wikipedia.org The binding of the SBP-glucose complex to the TMD triggers a conformational change in the NBD, leading to ATP binding and hydrolysis. wikipedia.org The energy released drives the TMD to switch from an outward-facing to an inward-facing conformation, releasing glucose into the cytoplasm. wikipedia.org

Major Facilitator Superfamily (MFS) Transporters: MFS transporters in bacteria function as secondary active transporters, similar to the STPs in plants. nih.gov These single-polypeptide proteins utilize the electrochemical energy stored in ion gradients, most commonly the proton motive force, to drive the symport of D(+)-Glucose into the cell. nih.govmdpi.com They operate via a rocker-switch mechanism, alternating between outward- and inward-facing conformations to translocate the substrate across the membrane. creative-biostructure.com MFS glucose symporters are widespread and provide a crucial mechanism for glucose uptake, particularly in organisms that lack a PTS. nih.gov

FeaturePhosphotransferase System (PTS)ABC TransportersMFS Symporters
Transport Type Group TranslocationPrimary Active TransportSecondary Active Transport
Energy Source Phosphoenolpyruvate (PEP)ATP HydrolysisProton Motive Force (H+ Gradient)
Key Components Enzyme I, HPr, Enzyme II (A, B, C domains)Solute-Binding Protein (periplasmic), Transmembrane Domain, Nucleotide-Binding Domain (ATPase)Single polypeptide with 12-14 transmembrane helices
Substrate Modification Phosphorylated to Glucose-6-Phosphate during transportTransported unchangedTransported unchanged
Example Organism Escherichia coliClostridium phytofermentans, Sulfolobus solfataricusStaphylococcus epidermidis
Mechanism Phosphoryl-relay cascade coupled to translocationATP hydrolysis drives conformational changeProton/solute co-transport via alternating access

D + Glucose Sensing and Cellular Signaling Cascades

D(+)-Glucose-Sensing Pathways in Mammalian Cells

Mammalian cells possess highly sophisticated mechanisms for detecting and responding to D(+)-Glucose levels, which are essential for maintaining systemic glucose homeostasis. The mammalian brain, for instance, relies heavily on D(+)-Glucose as its main energy source, underscoring the critical importance of D(+)-Glucose metabolism for brain physiology nih.gov. Various cell types across organs, including the liver, pancreatic beta-cells, adrenal gland, and specific neurons, function as D(+)-Glucose sensors, initiating metabolic and functional shifts in response to rising or falling D(+)-Glucose concentrations frontiersin.org.

Role of D(+)-Glucose Phosphorylation in Cellular Sensing

The phosphorylation of D(+)-Glucose represents a crucial initial step in cellular D(+)-Glucose sensing in mammalian systems nih.govfrontiersin.org. Hexokinases (HKs) are a family of enzymes that catalyze this phosphorylation, converting D(+)-Glucose into D(+)-Glucose-6-phosphate (G6P), which is the first committed step in both glycolysis and glycogen (B147801) synthesis frontiersin.orgwikipedia.org.

Among these enzymes, Glucokinase (GCK), also known as Hexokinase IV, is uniquely adapted to act as a D(+)-Glucose sensor, predominantly expressed in the liver and pancreatic beta-cells frontiersin.orgfrontiersin.orgwikipedia.org. GCK exhibits a lower affinity for D(+)-Glucose compared to other hexokinases, allowing its activity to increase proportionally with rising D(+)-Glucose concentrations across the physiological range wikipedia.org. This kinetic property enables GCK to effectively sense systemic D(+)-Glucose levels, facilitating the storage of D(+)-Glucose as glycogen and its utilization through glycolysis wikipedia.org. The rate at which GCK produces G6P directly impacts the cellular energy state, which subsequently triggers specific cellular responses, such as hormone release in pancreatic beta-cells or altered neural activity, all contributing to the intricate regulation of D(+)-Glucose homeostasis frontiersin.org. Hexokinase II (HKII) also contributes to D(+)-Glucose sensing by phosphorylating D(+)-Glucose, and its activity can influence neuronal cell survival depending on the metabolic state and D(+)-Glucose availability nih.gov.

Insulin (B600854) Receptor Signaling and Its Mediation of D(+)-Glucose Uptake and Utilization

Insulin, a peptide hormone secreted by pancreatic beta-cells in response to elevated blood D(+)-Glucose, is a primary regulator of D(+)-Glucose and lipid metabolism wikipedia.orgsyndevrx.com. The initiation of insulin signaling occurs when insulin binds to the insulin receptor (IR), a receptor tyrosine kinase embedded in the cell membrane wikipedia.orgsyndevrx.comcellsignal.com. This binding event triggers the autophosphorylation of the IR, leading to the recruitment and phosphorylation of various intracellular substrates, including the Insulin Receptor Substrate (IRS) proteins syndevrx.comcellsignal.com.

Phosphorylated IRS proteins serve as docking sites for other signaling molecules, most notably Phosphoinositide 3-kinase (PI3K) syndevrx.comcellsignal.com. The activation of the PI3K/Akt pathway is central to insulin's metabolic functions cellsignal.com. Activated Akt promotes the translocation of D(+)-Glucose transporter type 4 (GLUT4) containing vesicles from intracellular stores to the plasma membrane in insulin-sensitive tissues such as muscle and adipose tissue, thereby increasing cellular D(+)-Glucose uptake wikipedia.orgcellsignal.comresearchgate.net. Beyond D(+)-Glucose uptake, insulin signaling also plays a crucial role in regulating other metabolic processes, including the inhibition of gluconeogenesis in the liver and the promotion of glycogen synthesis and glycolysis wikipedia.orgsyndevrx.comcellsignal.comnih.gov. Furthermore, insulin can induce the synthesis of fatty acids and cholesterol cellsignal.com.

AMPK and mTORC2 Pathways in Response to D(+)-Glucose Availability

Mammalian cells integrate D(+)-Glucose availability into their metabolic regulation through sophisticated signaling pathways involving AMP-activated protein kinase (AMPK) and mechanistic Target of Rapamycin (B549165) Complex 2 (mTORC2).

AMPK (AMP-activated protein kinase) serves as a vital cellular energy sensor, playing a critical role in regulating D(+)-Glucose metabolism, particularly during periods of low energy (e.g., fasting) biomolther.orgrcsb.org. AMPK becomes activated when there is an increase in the AMP:ATP or ADP:ATP ratio, signaling a state of low cellular energy rcsb.orgwikipedia.org. Upon activation, AMPK generally promotes catabolic pathways, such as D(+)-Glucose uptake in skeletal muscle (facilitated by increased GLUT4 expression), and fatty acid oxidation, while inhibiting anabolic processes like protein synthesis and lipogenesis, thereby working to restore ATP levels biomolther.org.

mTORC2 (mechanistic Target of Rapamycin Complex 2) is one of two distinct protein complexes formed by mTOR, both of which respond to environmental signals to orchestrate cell growth portlandpress.comsochob.cl. Unlike mTORC1, mTORC2 is generally insensitive to acute rapamycin treatment portlandpress.comsochob.clresearchgate.net. It is activated by growth factors and D(+)-Glucose availability, playing a significant role in regulating lipid and D(+)-Glucose metabolism, as well as cell survival and proliferation portlandpress.comsochob.clresearchgate.net. mTORC2 promotes cell survival and proliferation largely through the phosphorylation of kinases such as Akt, which is a major downstream effector of insulin signaling researchgate.netmdpi.com. D(+)-Glucose availability directly influences mTORC2 activity, for example, through the acetylation of Rictor, a component of mTORC2. Elevated levels of acetyl-CoA, a metabolite generated from D(+)-Glucose metabolism, can facilitate Rictor acetylation, leading to increased mTORC2 activation portlandpress.com. Interestingly, AMPK can also positively modulate mTORC2 during D(+)-Glucose starvation, suggesting a cross-talk where mTORC2 is activated by catabolic signals to help cells maintain metabolic homeostasis during nutrient-limiting conditions nih.gov.

Table 1: Key D(+)-Glucose Sensing Mechanisms in Mammalian Cells

Sensor/PathwayStimulusPrimary MechanismCellular Outcome
Glucokinase (GCK)High D(+)-GlucosePhosphorylation of D(+)-Glucose to Glucose-6-phosphate (G6P), influencing cellular energy state and subsequent metabolic pathways. frontiersin.orgfrontiersin.orgwikipedia.orgRegulates insulin release (pancreatic β-cells), glycogen synthesis (liver), and D(+)-Glucose disposal via glycolysis. frontiersin.orgfrontiersin.orgwikipedia.org
Insulin Receptor Signaling (IR/PI3K/Akt)Insulin binding (stimulated by high D(+)-Glucose)Autophosphorylation of IR, leading to activation of IRS/PI3K/Akt pathway, which promotes GLUT4 translocation to the cell surface. wikipedia.orgsyndevrx.comcellsignal.comresearchgate.netIncreased D(+)-Glucose uptake into muscle and adipose tissue; inhibition of hepatic gluconeogenesis; promotion of glycogenesis. wikipedia.orgsyndevrx.comcellsignal.comresearchgate.net
AMPK PathwayLow D(+)-Glucose (high AMP:ATP or ADP:ATP ratio)Activation of AMPK via phosphorylation, leading to a shift towards ATP-producing catabolic pathways. biomolther.orgrcsb.orgwikipedia.orgIncreased D(+)-Glucose uptake (e.g., via GLUT4 in muscle); promotion of catabolic processes and inhibition of anabolic processes to restore energy balance. biomolther.org
mTORC2 PathwayD(+)-Glucose availability, growth factors, stressPhosphorylation of Akt; Rictor acetylation, which can be influenced by D(+)-Glucose-derived acetyl-CoA. portlandpress.comresearchgate.netmdpi.comPromotes cell survival and proliferation; regulates lipid and D(+)-Glucose metabolism; helps maintain metabolic homeostasis during nutrient fluctuations. portlandpress.comresearchgate.netmdpi.com

D(+)-Glucose Signaling in Model Organisms (e.g., Yeast)

Saccharomyces cerevisiae, commonly known as budding yeast, is a highly valuable model organism for studying D(+)-Glucose signaling due to its well-characterized genetics and conserved metabolic pathways. D(+)-Glucose is the preferred carbon and energy source for yeast, and it acts as a potent signaling molecule that profoundly affects carbon metabolism and numerous other physiological processes oup.comnih.govresearchgate.netoup.com. Yeast cells have developed multiple sophisticated mechanisms to sense and rapidly respond to a wide range of D(+)-Glucose concentrations in their environment oup.comnih.govresearchgate.net. These mechanisms include the Snf3p/Rgt2p pathway, the SNF1/Mig1p pathway (which is functionally analogous to the mammalian AMPK pathway), and the cAMP/PKA pathway involving the Gpr1/Gpa2 module nih.govresearchgate.netresearchgate.net.

Plasma Membrane Receptors (Snf3, Rgt2, Gpr1) in D(+)-Glucose Perception

Yeast cells perceive extracellular D(+)-Glucose primarily through two transmembrane D(+)-Glucose sensors, Snf3 and Rgt2 oup.comnih.govpnas.org. These proteins are homologs of D(+)-Glucose transporters but function as non-transporting sensors oup.comnih.gov. Snf3 is characterized as a high-affinity sensor, primarily active under low D(+)-Glucose conditions, whereas Rgt2 is involved in sensing higher D(+)-Glucose concentrations oup.comimrpress.com.

Upon D(+)-Glucose binding, Snf3 and Rgt2 activate membrane-associated type I casein kinases, Yck1 and Yck2 oup.compnas.orgimrpress.com. These kinases, in turn, phosphorylate the regulatory proteins Mth1 and Std1, leading to their degradation via the ubiquitin–proteasome pathway oup.compnas.orgimrpress.com. The degradation of Mth1 and Std1 alleviates the repressive activity of the Rgt1 transcriptional repressor. Consequently, HXT genes, which encode hexose (B10828440) transporters crucial for D(+)-Glucose uptake, become derepressed and induced, allowing the cell to import more D(+)-Glucose oup.comnih.govpnas.org.

Another key plasma membrane receptor involved in D(+)-Glucose perception in yeast is Gpr1, a G-protein coupled receptor (GPCR) oup.comnih.govbiorxiv.org. Gpr1 interacts with the G-protein α-subunit Gpa2, which then activates adenylate cyclase (Cyr1) oup.comnih.govoup.com. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which subsequently activates the Protein Kinase A (PKA) pathway nih.govoup.com. The cAMP/PKA pathway broadly regulates cellular processes, including cell growth and proliferation, in response to D(+)-Glucose availability nih.govoup.com.

Hexokinase (Hxk2) as a D(+)-Glucose Sensor and Transcriptional Regulator

Hexokinase 2 (Hxk2) in Saccharomyces cerevisiae is a bifunctional enzyme that serves both as a catalyst in the cytosol and is implicated as a regulator of gene transcription in the nucleus nih.govplos.orgupatras.gr. As a glycolytic enzyme, Hxk2 catalyzes the initial irreversible step of D(+)-Glucose metabolism, phosphorylating D(+)-Glucose to D(+)-Glucose-6-phosphate nih.govplos.org.

Hxk2 plays a role in D(+)-Glucose repression, a conserved regulatory mechanism in yeast that downregulates metabolic pathways for alternative carbon sources and respiration when D(+)-Glucose is abundant nih.gov. It has been proposed that Hxk2 functions as an intracellular D(+)-Glucose sensor, undergoing conformational changes in response to cytoplasmic D(+)-Glucose levels nih.gov. Under high D(+)-Glucose conditions, Hxk2 is suggested to adopt a conformation that facilitates its binding to the Mig1 protein, contributing to the reassembly of the SUC2 repressor complex nih.gov.

While earlier models suggested Hxk2 translocates to the nucleus in D(+)-Glucose-replete conditions to directly repress gene expression by interacting with the Mig1 transcriptional repressor nih.govplos.orgbiorxiv.org, more recent research indicates that Hxk2 is largely excluded from the nucleus under D(+)-Glucose-replete conditions and is primarily retained in the nucleus during D(+)-Glucose-limiting conditions plos.orgbiorxiv.org. Furthermore, some studies suggest Hxk2 may have a negligible direct role in transcriptional regulation in both D(+)-Glucose-replete and limiting conditions plos.orgbiorxiv.org. Despite these evolving insights, its role as a D(+)-Glucose sensor involved in the broader glucose repression pathway remains significant nih.govupatras.gr. Hxk2 also contributes to the D(+)-Glucose-induced repression of the HXK1 gene nih.gov.

Table 2: Key D(+)-Glucose Sensing Mechanisms in Saccharomyces cerevisiae

Sensor/PathwayStimulusPrimary MechanismCellular Outcome
Snf3 / Rgt2Extracellular D(+)-GlucoseActivation of Yck1/Yck2 casein kinases, leading to phosphorylation and subsequent degradation of Mth1 and Std1 regulatory proteins. oup.comnih.govpnas.orgDerepression and induction of HXT genes (hexose transporters), enhancing D(+)-Glucose uptake. oup.comnih.govpnas.org
Gpr1 (G-protein coupled receptor)Extracellular D(+)-GlucoseInteraction with Gpa2 (Gα subunit), activating adenylate cyclase (Cyr1), which increases intracellular cAMP levels. oup.comnih.govoup.comActivation of the Protein Kinase A (PKA) pathway, controlling cell growth and proliferation. nih.govoup.com
Hexokinase 2 (Hxk2)Intracellular D(+)-GlucosePhosphorylation of D(+)-Glucose to Glucose-6-phosphate; proposed to act as an intracellular D(+)-Glucose sensor and interact with transcriptional repressors like Mig1. nih.govplos.orgupatras.grEssential glycolytic enzyme; involved in D(+)-Glucose repression, downregulating genes for alternative carbon source metabolism and respiration. nih.govnih.govupatras.gr

Protein Kinase A (PKA) Activation by D(+)-Glucose

The activation of Protein Kinase A (PKA) by D(+)-Glucose is a well-established signaling pathway that plays a significant role in various cellular functions, including metabolism, growth, and stress responses. This activation is primarily mediated through changes in the concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger scholaris.ca.

In organisms such as the yeast Saccharomyces cerevisiae, D(+)-Glucose sensing by the G-protein coupled receptor (GPCR) Gpr1 triggers a cascade that leads to PKA activation. Upon sensing extracellular D(+)-Glucose, Gpr1 initiates the exchange of GDP for GTP on Gpa2, a G-protein. The activated GTP-bound Gpa2 then stimulates adenylate cyclase (Cyr1p), an enzyme responsible for converting adenosine triphosphate (ATP) into cAMP scholaris.caresearchgate.netmicrobialcell.com. The transient increase in intracellular cAMP levels is central to PKA activation. cAMP binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of its catalytic subunits (Tpk1/2/3 in yeast) scholaris.caresearchgate.netnih.gov.

Beyond the cAMP-dependent mechanism, research findings indicate that cytosolic pH can also act as a second messenger for D(+)-Glucose, influencing the PKA pathway. Glucose metabolism rapidly and reversibly regulates cytosolic pH. The vacuolar ATPase (V-ATPase), a proton pump essential for vacuole acidification, has been identified as a sensor of cytosolic pH. V-ATPase assembly is regulated by cytosolic pH and is required for the full activation of the PKA pathway in response to D(+)-Glucose, suggesting its role in mediating the pH signal to PKA embopress.org.

In mammalian systems, hyperglycemia, characterized by elevated D(+)-Glucose levels, leads to a marked increase in cAMP production and subsequent PKA activity. This phenomenon is facilitated by D(+)-Glucose influx mediated by glucose transporter 1 (GLUT1), which drives glucose metabolism and ATP production, thus providing the substrate for cAMP synthesis nih.gov. Activated PKA then phosphorylates specific transcription factors, such as CREB (cAMP-responsive element-binding protein) at Ser133 and NF-κB p65 at Ser276. These phosphorylations promote the recruitment of coactivator proteins like CBP/p300, leading to histone modifications and the transactivation of target genes nih.gov.

Table 1: Key Components in D(+)-Glucose-mediated PKA Activation

Component/MoleculeRole in PKA ActivationOrganism/ContextCitation
Gpr1Extracellular glucose sensor, initiates cascadeYeast (S. cerevisiae) researchgate.netmicrobialcell.com
Gpa2G-protein activated by Gpr1, stimulates adenylate cyclaseYeast (S. cerevisiae) researchgate.net
Cyr1pAdenylate cyclase, converts ATP to cAMPYeast (S. cerevisiae) scholaris.caresearchgate.net
cAMPSecond messenger, binds to PKA regulatory subunitsGeneral, Yeast, Mammalian scholaris.caresearchgate.netnih.govwikipedia.org
V-ATPaseSenses cytosolic pH, mediates pH signal to PKAYeast, Mammalian β-cells embopress.org
GLUT1Mediates glucose influx, driving ATP productionMammalian cells (hyperglycemia) nih.gov
CREB, NF-κB p65Transcription factors phosphorylated by PKA, leading to gene expressionMammalian cells nih.gov

D(+)-Glucose as a Signaling Molecule in Regulating Gene Expression

Beyond its role as a metabolic fuel, D(+)-Glucose acts as a potent signaling molecule that directly controls the expression of numerous genes, adapting cellular functions to varying glucose availability. This transcriptional regulation is crucial for maintaining metabolic homeostasis and adapting to nutritional changes nih.govphysiology.org.

The regulation of gene expression by D(+)-Glucose typically occurs at the culmination of specific signal cascades, where the glucose signal converges on regulatory proteins known as transcription factors (TFs). These TFs bind to specific DNA sequences, known as glucose response elements (GREs), within gene promoters, thereby inducing or repressing gene transcription through interactions with RNA polymerase II and histones. Co-regulators also play an integral role in this process scholaris.ca.

A critical aspect of D(+)-Glucose-mediated gene regulation is its dependency on glucose metabolism. For D(+)-Glucose to stimulate gene transcription, it must first be metabolized, typically to D-glucose-6-phosphate physiology.organnualreviews.org. This metabolic intermediate or subsequent downstream metabolites then serve as intracellular signals that influence transcriptional complexes.

Several key transcription factors have been identified as mediators of D(+)-Glucose's effects on gene expression:

Carbohydrate Responsive Element-Binding Protein (ChREBP): ChREBP has emerged as a key actor in glucose-dependent gene regulation, particularly in the liver. It plays a central role in stimulating the transcription of genes involved in lipogenesis and glycolysis nih.govresearchgate.net.

Upstream Stimulatory Factor (USF): Glucose response elements, such as those found in the l-pyruvate kinase and S14 genes, often contain the consensus sequence 5′-CACGTG-3′, which is recognized and bound by USF. This binding facilitates glucose-stimulated gene transcription annualreviews.org.

Sp1: Another transcription factor, Sp1, has been characterized for its role in the glucose response element of the acetyl-coenzyme A carboxylase gene, an enzyme crucial for fatty acid synthesis annualreviews.orgcambridge.org.

Liver X Receptors (LXRs): These nuclear receptors are also implicated in glucose-responsive gene expression, particularly in lipid metabolism nih.govresearchgate.net.

Pancreatic/duodenum/Xenopus 1 (PDX-1): In pancreatic β-cells, PDX-1 is essential for the glucose-induced regulation of the insulin gene, a critical process for insulin secretion physiology.org.

Research indicates that changes in gene expression induced by hyperglycemia can contribute to "glucotoxicity," a phenomenon associated with the increased risk for microvascular and macrovascular complications observed in conditions like diabetes mellitus nih.govresearchgate.net. For instance, studies have shown that acute hyperglycemia can significantly alter the expression of hundreds of genes in skeletal muscle and adipose tissue, with a substantial proportion being downregulated. This suggests a broad impact on biological pathways, potentially involving oxidative stress responses and metal transcription factor 1 (MTF-1) researchgate.net.

Table 2: Key Transcription Factors Regulated by D(+)-Glucose

Transcription Factor (TF)Key Role/Target Genes/PathwaysTissue/Cell Type (Examples)Citation
ChREBPLipogenesis, GlycolysisLiver nih.govresearchgate.net
USFl-pyruvate kinase, S14 genesLiver, Adipose Tissue annualreviews.org
Sp1Acetyl-coenzyme A carboxylase geneLiver, Adipose Tissue annualreviews.orgcambridge.org
LXRsLipid metabolismLiver nih.govresearchgate.net
PDX-1Insulin genePancreatic β-cells physiology.org
CREBVarious genes, including profibrotic factorsMammalian cells nih.gov
NF-κB p65Pro-inflammatory and profibrotic genesMammalian cells nih.gov

Interplay between D(+)-Glucose Signals and Cellular Stress Responses

The intricate relationship between D(+)-Glucose signaling and cellular stress responses is critical for cellular adaptation and survival, but also contributes to pathological conditions under chronic glucose imbalances. D(+)-Glucose, particularly at elevated concentrations, can trigger various cellular stress pathways.

One significant interaction is with oxidative stress . Hyperglycemia leads to increased production of reactive oxygen species (ROS), contributing to oxidative stress mdpi.com. This occurs through several metabolic routes, including enhanced aerobic glycolysis and mitochondrial electron transport chain activity. Additionally, excess glucose can be shunted to collateral pathways, such as the protein kinase C, polyol, and hexosamine routes, all of which contribute to ROS generation mdpi.com. Spontaneous auto-oxidation of D(+)-Glucose and the formation of advanced glycation end products (AGEs), which then interact with their receptors (RAGE), further exacerbate oxidative stress mdpi.com. The nuclear transcription factor NFκB is a major regulator of pro-oxidant mediators, while Nrf2 orchestrates the antioxidant response, maintaining cellular redox balance mdpi.com. Furthermore, hyperglycemia-induced oxidative stress can lead to the upregulation of genes belonging to the metallothionein (B12644479) family, a process linked to the activation of metal transcription factor 1 (MTF-1) researchgate.net.

D(+)-Glucose signals also intertwine with ER stress and inflammation . High glucose levels can lead to the formation of diacylglycerol (DAG), which subsequently activates isoforms of protein kinase C (PKC). Activated PKC can, in turn, activate Nox isoforms and NF-κB, thereby linking D(+)-Glucose to inflammatory responses nih.gov. Pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interferon-gamma (IFNγ), influenced by viral infections or other stressors, can alter D(+)-Glucose uptake and metabolism. This can lead to metabolic shifts within immune cells and contribute to insulin resistance in metabolically active tissues like adipose tissue and skeletal muscle frontiersin.org.

The cellular stress response also encompasses the regulation of autophagy , a catabolic process essential for cellular recycling and survival. D(+)-Glucose metabolism directly influences autophagy. For instance, during periods of glucose starvation, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) interacts with Rheb (Ras homolog enriched in brain) to inhibit mTORC1 activity, thereby inducing autophagy. Conversely, under high D(+)-Glucose conditions, glyceraldehyde-3-phosphate, a glycolytic intermediate, interferes with this interaction, promoting mTORC1 activity and potentially suppressing autophagy frontiersin.org.

In a broader physiological context, an increase in blood D(+)-Glucose concentration is a characteristic feature of the body's generalized stress reaction . This systemic response, often mediated by the sympathetic-adrenal-medullary (SAM) axis, leads to increased rates of cellular metabolism throughout the body, including increased glycolysis in the liver and muscle, as part of the fight-or-flight response nih.gov.

Table 3: Interplay of D(+)-Glucose with Cellular Stress Responses

Stress TypeD(+)-Glucose Role/MechanismKey Molecules/Pathways InvolvedCitation
Oxidative StressIncreased ROS production due to hyperglycemia, diversion to polyol/hexosamine pathways, AGE formationROS, AGEs, RAGE, NFκB, Nrf2, MTF-1 researchgate.netmdpi.com
ER Stress/InflammationDAG formation, PKC activation, Nox activation, NF-κB activationDAG, PKC, Nox, NF-κB, TNF, IL-6, IFNγ nih.govfrontiersin.org
AutophagyInfluences mTORC1 activity (inhibition during starvation, promotion during high glucose)GAPDH, Rheb, mTORC1, Glyceraldehyde-3-phosphate frontiersin.org
General Stress ResponseElevated blood glucose as part of physiological stress responseSympathetic-adrenal-medullary (SAM) axis nih.gov

D + Glucose in Pathophysiological Processes and Disease Mechanisms

D(+)-Glucose Dysregulation in Diabetes Mellitus

Diabetes mellitus is a chronic metabolic disorder characterized by elevated levels of blood glucose, a condition known as hyperglycemia. researchgate.net This dysregulation of D(+)-Glucose homeostasis is a central feature of the disease and stems from defects in insulin (B600854) secretion, insulin action, or both. msdmanuals.com In individuals with diabetes, the intricate mechanisms that control blood glucose levels are impaired, leading to fluctuations that can be either chronically high (hyperglycemia) or abnormally low (hypoglycemia). january.ai

The pathophysiology of type 2 diabetes, the most common form, involves a complex interplay of dysfunction across various organs, including the pancreas, liver, skeletal muscle, and adipose tissue. ajmc.com A key factor is peripheral insulin resistance, where cells in tissues like skeletal muscle become less responsive to insulin's effects. nih.gov This resistance hampers the uptake and utilization of glucose, contributing to its accumulation in the bloodstream. nih.gov

Over time, the beta cells of the pancreas, which are responsible for producing insulin, may begin to fail, leading to a progressive decline in insulin secretion. msdmanuals.comajmc.com This beta-cell dysfunction is a critical component of the progression from normal glucose tolerance to overt diabetes. ajmc.comdiabetesjournals.org The persistent state of high blood glucose can itself be detrimental to beta-cell function, a phenomenon referred to as "glucose toxicity," further exacerbating the cycle of hyperglycemia. msdmanuals.com

The consequences of D(+)-Glucose dysregulation extend beyond immediate symptoms. Chronic hyperglycemia is the primary driver of the long-term complications associated with diabetes, which can affect multiple organ systems. nih.gov These complications are broadly categorized as microvascular (affecting small blood vessels) and macrovascular (affecting large blood vessels). researchgate.net Understanding the nuances of glucose dysregulation is crucial, as even individuals considered to have normal glucose levels by standard measures can exhibit significant glucose variability, with levels periodically reaching prediabetic or diabetic ranges. nih.gov

Altered D(+)-Glucose Transporter Function and Expression in Diabetic Conditions

The transport of D(+)-Glucose into cells is a critical step for its metabolism and is mediated by a family of proteins known as glucose transporters (GLUTs). In diabetic conditions, the function and expression of these transporters are significantly altered, contributing to the pathophysiology of the disease.

Skeletal muscle is a primary site for insulin-stimulated glucose uptake, and this process is largely dependent on the GLUT4 transporter. nih.gov In a healthy state, insulin promotes the translocation of GLUT4 from intracellular vesicles to the plasma membrane, allowing for the efficient uptake of glucose from the blood. nih.gov However, in diabetic states, this process is impaired. Studies in animal models of diabetes have shown a decrease in the amount of GLUT4 protein in skeletal muscle. nih.gov Furthermore, while insulin can still trigger the movement of the remaining GLUT4, its incorporation into the plasma membrane is diminished. nih.gov

Conversely, the expression of another glucose transporter, GLUT1, which is responsible for basal glucose uptake, has been observed to increase in the plasma membrane of skeletal muscle in diabetic rats. nih.gov Interestingly, the normalization of blood glucose levels has been shown to restore the normal expression of both GLUT1 and GLUT4, suggesting that glycemia itself plays a regulatory role in the expression of these transporters. nih.gov

In the context of diabetic kidney disease, another significant complication of diabetes, alterations in GLUT expression are also observed in podocytes, which are specialized cells in the kidney. Podocytes express several GLUTs, including GLUT1 and GLUT4, which are responsive to insulin. frontiersin.org In cultured podocytes, exposure to high glucose levels leads to an upregulation of GLUT1 and a downregulation of GLUT4. frontiersin.org

The table below summarizes the alterations in the expression of different glucose transporters in various tissues under diabetic conditions.

Glucose TransporterTissueAlteration in Diabetic ConditionsReference
GLUT1 Skeletal MuscleIncreased expression in the plasma membrane. nih.gov
GLUT4 Skeletal MuscleDecreased protein content and diminished translocation to the plasma membrane. nih.gov
GLUT1 Podocytes (Kidney)Upregulated expression. frontiersin.org
GLUT4 Podocytes (Kidney)Downregulated expression. frontiersin.org
GLUT2 & GLUT4 Podocytes (Kidney)Decreased expression at the plasma membrane under combined high glucose and mechanical stress. frontiersin.org
GLUT1, GLUT2, GLUT4, GLUT8, GLUT12 LungAltered protein expression. nih.gov

It is important to note that the sodium-glucose cotransporters (SGLTs), another class of glucose transporters, also play a significant role, particularly in the kidney's reabsorption of glucose. oatext.com

Mechanisms of Hyperglycemia-Induced Cellular and Organ Dysfunction

Prolonged exposure to high levels of D(+)-Glucose, or hyperglycemia, is the primary cause of cellular and organ damage in diabetes. nih.gov This damage is mediated by a complex network of interconnected molecular pathways. Several key mechanisms have been identified as central to hyperglycemia-induced dysfunction:

Increased Polyol Pathway Flux: In this pathway, aldose reductase converts excess glucose into sorbitol. This process consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione (B108866). The depletion of NADPH and the accumulation of sorbitol can lead to oxidative stress. nih.gov

Increased Formation of Advanced Glycation End-Products (AGEs): Hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of AGEs. These molecules can alter the structure and function of proteins, contributing to cellular damage and inflammation. oncohemakey.com

Activation of Protein Kinase C (PKC): High glucose levels can increase the synthesis of diacylglycerol (DAG), which in turn activates various isoforms of PKC. The activation of PKC can lead to a cascade of downstream effects, including alterations in gene expression and cellular signaling that contribute to vascular complications. nih.govoncohemakey.com

Increased Hexosamine Biosynthetic Pathway (HBP) Flux: A portion of glucose is shunted into the HBP, leading to the production of UDP-N-acetylglucosamine. This molecule is used for the O-GlcNAcylation of various proteins, a post-translational modification that can alter their function and contribute to insulin resistance and other cellular dysfunctions. nih.govoncohemakey.com

Mitochondrial Superoxide Overproduction: A unifying hypothesis suggests that hyperglycemia leads to the overproduction of superoxide, a reactive oxygen species (ROS), by the mitochondrial electron transport chain. This increase in oxidative stress is believed to be a primary trigger for the other damaging pathways. nih.govnih.gov The excess production of ROS can inhibit the activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to an accumulation of upstream glycolytic intermediates that then feed into the other damaging pathways. nih.gov

These mechanisms are not mutually exclusive and often overlap, creating a vicious cycle of cellular damage. The cell types particularly vulnerable to these hyperglycemic effects are those that cannot downregulate glucose transport in response to high blood sugar, such as endothelial cells, mesangial cells in the kidney, and neurons. nih.gov This sustained intracellular hyperglycemia drives the overproduction of mitochondrial ROS and activates the damaging downstream pathways, ultimately leading to the long-term complications of diabetes.

Pathological PathwayKey Mediator(s)Cellular Consequence
Polyol Pathway Aldose Reductase, SorbitolIncreased oxidative stress, osmotic stress
Advanced Glycation End-products (AGEs) Non-enzymatic glycationAltered protein function, inflammation
Protein Kinase C (PKC) Activation Diacylglycerol (DAG)Altered gene expression, vascular dysfunction
Hexosamine Biosynthetic Pathway (HBP) O-GlcNAcylationAltered protein function, insulin resistance
Mitochondrial Dysfunction Reactive Oxygen Species (ROS)Oxidative stress, activation of other damaging pathways

D(+)-Glucose Metabolism in Cancer Biology (Warburg Effect)

A hallmark of many cancer cells is a fundamental shift in their energy metabolism, a phenomenon first described by Otto Warburg in the 1920s and now known as the "Warburg effect" or aerobic glycolysis. wikipedia.orgnih.govjohnshopkins.edu Unlike normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation to generate ATP, cancer cells exhibit a high rate of glycolysis, converting D(+)-Glucose to lactate (B86563) even in the presence of ample oxygen. wikipedia.orgnih.govmdpi.com

This metabolic reprogramming is not due to defective mitochondria, as was initially hypothesized by Warburg. nih.gov Instead, it is an adaptation that provides cancer cells with several advantages for proliferation and survival. nih.gov While aerobic glycolysis is less efficient in terms of ATP production per molecule of glucose compared to oxidative phosphorylation, it is a much faster process. rupress.org More importantly, this metabolic shift allows for the diversion of glycolytic intermediates into various biosynthetic pathways that are essential for building new cellular components, such as nucleotides, lipids, and amino acids, which are required for rapid cell division. nih.govnih.gov

The increased glucose uptake by cancer cells is so pronounced that it forms the basis for a common cancer imaging technique, positron emission tomography (PET), which uses a radiolabeled glucose analog (FDG) to detect tumors. wikipedia.orgrupress.org The Warburg effect is now considered a key hallmark of cancer and a critical area of research for developing new diagnostic and therapeutic strategies. nih.gov

Reprogramming of D(+)-Glucose Metabolism in Malignant Transformation

The reprogramming of D(+)-Glucose metabolism is a fundamental aspect of malignant transformation and is driven by a combination of genetic and environmental factors. mdpi.comresearchgate.net This metabolic shift is not a passive consequence of uncontrolled cell growth but rather an actively regulated process that supports the anabolic demands of cancer cells. mdpi.com

Several key molecular players are involved in orchestrating this metabolic reprogramming:

Oncogenes and Tumor Suppressors: The activation of oncogenes such as MYC and the PI3K/AKT signaling pathway, as well as the inactivation of tumor suppressor genes like p53, play a crucial role in promoting the Warburg effect. rupress.orgmdpi.com For instance, AKT can stimulate glucose uptake and glycolysis, while p53 can suppress glycolysis and promote oxidative phosphorylation. wikipedia.org

Hypoxia-Inducible Factor 1 (HIF-1): In the often-hypoxic tumor microenvironment, the transcription factor HIF-1 is stabilized and activated. mdpi.com HIF-1 is a master regulator of the metabolic switch to glycolysis, as it upregulates the expression of glucose transporters (like GLUT1 and GLUT3) and numerous glycolytic enzymes. rupress.orgmdpi.com

Altered Enzyme Expression and Activity: Cancer cells often overexpress key glycolytic enzymes, such as hexokinase 2 (HK2), phosphofructokinase (PFK), and pyruvate (B1213749) kinase M2 (PKM2). mdpi.commdpi.com The M2 isoform of pyruvate kinase is particularly important in cancer, as its lower catalytic activity allows for the accumulation of upstream glycolytic intermediates that can be shunted into biosynthetic pathways. rupress.org

This metabolic reprogramming provides cancer cells with the necessary building blocks for proliferation. For example, glucose-6-phosphate can be diverted into the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH, which is essential for antioxidant defense and fatty acid synthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. nih.gov Other glycolytic intermediates, such as 3-phosphoglycerate, can be used for the synthesis of serine and glycine. nih.gov

The reprogramming of glucose metabolism is therefore not just about energy production but is intricately linked to the biosynthetic and redox needs of rapidly dividing cancer cells. nih.gov

Targeting D(+)-Glucose Metabolism Enzymes for Anticancer Therapies

The unique reliance of many cancer cells on aerobic glycolysis presents a promising therapeutic window for the development of anticancer drugs that specifically target metabolic pathways. rupress.orgconsensus.app The strategy is to exploit the metabolic vulnerabilities of cancer cells while sparing normal, healthy cells that primarily rely on oxidative phosphorylation.

Several key enzymes in the glycolytic pathway have been identified as potential targets for anticancer therapies:

Glucose Transporters (GLUTs): Inhibiting the increased glucose uptake of cancer cells by targeting GLUTs, particularly GLUT1, is an attractive strategy. mdpi.com

Hexokinase (HK): As the first rate-limiting enzyme in glycolysis, hexokinase (especially the HK2 isoform prevalent in many cancers) is a prime target. Inhibitors like 2-deoxy-D-glucose (2-DG) compete with glucose for binding to hexokinase, thereby blocking glycolysis. nih.gov

Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is expressed in many cancer cells and plays a regulatory role in directing glycolytic flux towards biosynthesis. Modulating the activity of PKM2 is being explored as a therapeutic approach. rupress.org

Lactate Dehydrogenase A (LDHA): This enzyme is responsible for converting pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high rates of glycolysis. nih.gov Inhibition of LDHA can disrupt the glycolytic pathway and induce cell death in cancer cells. mdpi.comnih.gov

Combination therapies that pair glycolytic inhibitors with conventional chemotherapy or radiotherapy are also being investigated. mdpi.comnih.gov For example, the use of metabolic inhibitors like 2-DG and metformin has shown promise in overcoming resistance to standard anticancer drugs. nih.gov Furthermore, natural products and phytochemicals are being explored for their potential to suppress key glycolytic enzymes. nih.govnih.gov

While targeting glucose metabolism holds great promise, challenges remain, including the potential for toxicity to normal tissues that also utilize glycolysis and the development of resistance mechanisms by cancer cells. rupress.org

Enzyme TargetTherapeutic StrategyRationale
Glucose Transporters (e.g., GLUT1) Inhibition of glucose uptakeBlock the entry of the primary fuel for aerobic glycolysis.
Hexokinase 2 (HK2) Competitive inhibition (e.g., 2-DG)Inhibit the first committed step of glycolysis.
Pyruvate Kinase M2 (PKM2) Modulation of enzyme activityDisrupt the balance between ATP production and biosynthesis.
Lactate Dehydrogenase A (LDHA) Inhibition of lactate productionInterfere with NAD+ regeneration and glycolytic flux.

D(+)-Glucose Metabolism and Neurodegenerative Disorders

The brain is an organ with a high metabolic rate, relying almost exclusively on D(+)-Glucose as its primary energy source to maintain normal function. frontiersin.orgnih.gov Therefore, any disruption in glucose metabolism can have profound effects on neuronal health and is increasingly recognized as a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). nih.govnih.gov

A growing body of evidence suggests that impaired glucose uptake and metabolism in the brain may precede the onset of clinical symptoms and significant brain atrophy in these disorders, indicating that metabolic dysfunction could be a contributing cause rather than a consequence of neurodegeneration. nih.gov In fact, the link between metabolic dysfunction and AD is so strong that some researchers have referred to AD as "type 3 diabetes." frontiersin.orggethealthspan.com

Key features of altered glucose metabolism in neurodegenerative diseases include:

Reduced Glucose Uptake: Studies have shown decreased glucose transport into the brain in both diabetic and AD patients. mdpi.com This can be due to altered function and expression of glucose transporters at the blood-brain barrier. mdpi.com

Mitochondrial Dysfunction: Impaired mitochondrial function is a common hallmark of neurodegenerative diseases. nih.gov This includes a decrease in the activity of the electron transport chain, leading to reduced ATP production and increased oxidative stress, which can damage neurons. nih.gov

Glycolytic Impairment: In addition to reduced glucose uptake, there can be a decrease in the activity of key glycolytic enzymes, further compromising the brain's ability to generate energy. nih.gov

Insulin Resistance: Insulin resistance in the brain has been observed in post-mortem studies of AD patients. frontiersin.org Insulin plays a crucial role in neuronal survival and synaptic plasticity, and impaired insulin signaling can contribute to cognitive decline.

Recent large-scale proteomic studies have reinforced the connection between glucose metabolism and AD. These studies have identified sets of proteins involved in how cells extract energy from glucose that are strongly associated with the pathological hallmarks of AD and cognitive impairment. technologynetworks.com These changes in glucose metabolism-related proteins were observed not only in the brain tissue but also in the cerebrospinal fluid of individuals with AD, even in the preclinical stages of the disease. technologynetworks.com This suggests that dysregulation of glucose metabolism is an early event in the disease process and may serve as a potential biomarker for early detection. technologynetworks.com

Cerebral D(+)-Glucose Hypometabolism in Alzheimer's Disease Etiology

A significant and well-documented feature of Alzheimer's disease (AD) is a marked reduction in the cerebral metabolic rate for glucose (CMRglc). nih.govnih.gov This phenomenon, known as cerebral D(+)-Glucose hypometabolism, is consistently observed in specific brain regions of AD patients, including the temporal and parietal lobes, which are critical for memory and cognition. nih.gov The extent and topography of these metabolic reductions have been shown to correlate with the severity of clinical symptoms. nih.gov

Advanced imaging techniques, particularly positron emission tomography with 2-[18F]fluoro-2-deoxy-D-glucose (FDG–PET), have been instrumental in demonstrating these progressive reductions in CMRglc in individuals with AD. nih.gov Compelling evidence suggests that this hypometabolism is not merely a consequence of neurodegeneration but rather an early event in the disease's pathogenesis. nih.gov Studies have shown that reductions in brain glucose metabolism can be detected in the preclinical stages of AD, even before the onset of significant cognitive decline or brain atrophy. nih.govnih.gov

This early metabolic dysfunction has been observed in several at-risk populations:

Patients with mild cognitive impairment (MCI), which is often a precursor to AD. nih.gov

Presymptomatic individuals who carry genetic mutations for early-onset familial AD. nih.gov

Cognitively normal older adults who were monitored for years until they developed MCI and subsequently AD. nih.gov

Healthy, middle-aged carriers of the apolipoprotein E epsilon-4 (APOE4) allele, a significant genetic risk factor for late-onset AD. nih.gov

While the precise causes of this early hypometabolism are still under investigation, it is thought to be linked to factors such as mitochondrial dysfunction and oxidative stress, which can impair the ability of neurons to utilize D(+)-Glucose effectively. nih.govnih.gov The accumulation of amyloid plaques and tau tangles, the pathological hallmarks of AD, is also believed to exacerbate brain glucose hypometabolism and mitochondrial impairment. nih.gov This energy deficit can, in turn, compromise the brain's ability to clear these toxic proteins, creating a vicious cycle that contributes to synaptic loss and neuronal death. nih.govalzheimers.gov

Table 1: Research Findings on Cerebral D(+)-Glucose Hypometabolism in Alzheimer's Disease

FindingDescriptionPrimary Research ToolImplication in AD Etiology
Early Onset of HypometabolismReductions in the cerebral metabolic rate for glucose (CMRglc) are observed in preclinical stages of AD, before significant cognitive symptoms manifest. nih.govnih.govFDG-PET ScansSuggests that metabolic dysfunction is a foundational element in the development of AD, not just a result of later-stage neurodegeneration.
Correlation with Symptom SeverityThe degree and location of glucose hypometabolism in the brain directly correlate with the severity of cognitive and memory impairments in AD patients. nih.govFDG-PET Scans and Cognitive AssessmentsProvides a biomarker for disease progression and highlights the critical role of energy metabolism in maintaining cognitive function.
Presence in At-Risk IndividualsHypometabolism is detected in cognitively normal individuals with genetic risk factors (e.g., APOE4 carriers, familial AD mutations) for Alzheimer's. nih.govFDG-PET ScansIndicates that impaired glucose metabolism may be a very early pathological event, preceding the formation of plaques and tangles.
Link to Pathological HallmarksThe buildup of amyloid plaques and tau tangles contributes to and is worsened by brain glucose hypometabolism and mitochondrial dysfunction. nih.govAnimal Models and Patient StudiesPoints to a bidirectional, detrimental relationship between metabolic deficits and the classic pathologies of AD.

Role of D(+)-Glucose Transporters in Brain Diseases

The brain has a high energy demand and relies on a continuous supply of D(+)-Glucose from the blood. nih.govnih.gov This transport is facilitated by specific proteins known as D(+)-Glucose transporters (GLUTs and SGLTs), which are crucial for maintaining brain glucose homeostasis. nih.govmdpi.com Any alterations in the function or expression of these transporters can dramatically affect brain function and are implicated in the pathogenesis of several brain diseases, including Alzheimer's disease. nih.govmdpi.com

D(+)-Glucose must first cross the blood-brain barrier (BBB) to enter the brain's extracellular space. This is primarily mediated by GLUT1, which is highly expressed on the endothelial cells that form the BBB. nih.govmdpi.com Once across the BBB, D(+)-Glucose is taken up by brain cells, such as astrocytes and neurons, via their own set of glucose transporters. nih.govnih.gov Neurons predominantly use GLUT3 for glucose uptake, while astrocytes also utilize GLUT1. nih.govmdpi.commdpi.com

In the context of Alzheimer's disease, postmortem studies of brain tissue from patients have revealed decreased levels of both GLUT1 and GLUT3 proteins, particularly in the cerebral cortex and hippocampus. mdpi.com This reduction in transporter levels is believed to contribute significantly to the cerebral hypometabolism observed in AD, as it impairs the brain's ability to take up the necessary D(+)-Glucose for its metabolic needs. mdpi.com The decreased expression of GLUT3, in particular, has been linked to the severity of AD pathology and the manifestation of clinical symptoms. mdpi.com

Besides AD, functional changes in cerebral glucose transporters are relevant in other neurological conditions such as GLUT1 deficiency syndrome, diabetes mellitus, stroke, and traumatic brain injury. nih.govnih.gov For instance, GLUT1 deficiency syndrome is a rare genetic disorder caused by mutations in the GLUT1 gene, leading to impaired glucose transport into the brain and resulting in seizures and developmental delay. nih.govnih.gov

Table 2: Key D(+)-Glucose Transporters in the Brain and Their Role in Disease

TransporterPrimary Location in the BrainPrimary FunctionInvolvement in Brain Disease
GLUT1Blood-Brain Barrier (BBB) endothelial cells, Astrocytes. nih.govmdpi.comMediates D(+)-Glucose transport across the BBB into the brain. nih.govmdpi.comDecreased levels observed in Alzheimer's disease, contributing to hypometabolism. mdpi.com Mutations cause GLUT1 deficiency syndrome. nih.govnih.gov
GLUT3Neurons. nih.govmdpi.comPrimary transporter for D(+)-Glucose uptake into neurons.Significantly reduced levels in the brains of Alzheimer's patients, correlating with disease severity. mdpi.com
SGLT1Blood-Brain Barrier. nih.govnih.govSodium-dependent D(+)-Glucose cotransporter. nih.govnih.govIts role in brain diseases is an area of ongoing research.

D(+)-Glucose-Glycosylation Axis in Neurological Pathologies

Glycosylation is a fundamental and complex post-translational modification where carbohydrate chains, or glycans, are attached to proteins and lipids. nih.gov This process is vital for cellular function, and it is estimated that at least half of all mammalian proteins are glycosylated. nih.gov The brain, in particular, relies heavily on correct glycosylation for processes like cell signaling, cell-to-cell interaction, and cell migration. nih.gov Consequently, defects in glycosylation have been linked to a wide range of neurological disorders. nih.govresearchgate.net

Congenital disorders of glycosylation (CDG) are a group of over 100 rare genetic diseases caused by deficiencies in the glycosylation pathways. nih.gov The vast majority of these disorders have a significant impact on the central and peripheral nervous systems. nih.gov Patients often present with a variety of neurological symptoms, including developmental delay, intellectual disability, seizures, hypotonia (low muscle tone), and ataxia (poor coordination). nih.gov The clinical diversity among these disorders is vast because all cell types have distinct glycosylation patterns, leading to a myriad of dysfunctional proteins and cellular processes. nih.gov

One of the most common types of CDG is PMM2-CDG, caused by mutations in the phosphomannomutase 2 (PMM2) gene. nih.gov This defect impairs the synthesis of building blocks required for N-glycosylation, leaving many proteins with incomplete or absent glycan chains, which can decrease their stability and function. nih.gov

Beyond rare genetic disorders, alterations in glycosylation are also implicated in more common neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net While the specific mechanisms are still being unraveled, it is clear that the proper attachment of D(+)-Glucose-derived glycans to proteins is essential for maintaining neurological health. Disruptions in this D(+)-Glucose-glycosylation axis can lead to protein misfolding and aggregation, impaired neuronal communication, and ultimately, the progressive neurological decline seen in these devastating conditions.

D(+)-Glucose's Influence on Apoptosis and Cell Survival Pathways

D(+)-Glucose metabolism plays a dual and critical role in regulating apoptosis (programmed cell death) and cell survival. The availability of D(+)-Glucose can determine whether a cell lives or dies, and this balance is crucial in both normal physiology and in disease states like cancer and neurodegeneration.

In healthy neurons and many cancer cells, robust D(+)-Glucose metabolism actively inhibits apoptosis, promoting long-term survival. nih.gov One key mechanism involves the regulation of cytochrome c, a protein central to initiating the apoptotic cascade. nih.gov D(+)-Glucose metabolism, particularly through the pentose phosphate pathway, generates reducing agents like glutathione (GSH). nih.gov GSH maintains cytochrome c in a reduced, inactive state. nih.gov In the absence of sufficient D(+)-Glucose metabolism, reactive oxygen species (ROS) accumulate, oxidizing cytochrome c and activating its pro-apoptotic function, leading to cell death. nih.gov

Conversely, D(+)-Glucose deprivation can be a potent trigger for apoptosis, especially in cells that are highly dependent on it for energy, such as certain cancer cells. embopress.orgmdpi.com When D(+)-Glucose is withdrawn, several cell death mechanisms can be activated:

Increased ROS Production: Lack of D(+)-Glucose impairs the cell's ability to manage oxidative stress, leading to a build-up of damaging ROS. embopress.orgmdpi.com This can initiate a positive feedback loop where ROS inhibit protein tyrosine phosphatases, leading to increased tyrosine kinase signaling, which in turn generates more ROS, ultimately culminating in cell death. embopress.org

Energy Depletion: While not the sole trigger, a significant drop in ATP levels due to the lack of glycolysis can contribute to cell death in glucose-sensitive cells. mdpi.com

ER Stress: Glucose deprivation can lead to stress in the endoplasmic reticulum (ER), another pathway that can trigger apoptosis. mdpi.com

The effect of D(+)-Glucose on apoptosis is context-dependent. High concentrations of D(+)-Glucose have been shown to induce apoptosis in some cancer cell lines, like human breast adenocarcinoma (MCF-7) cells, by causing DNA damage. nih.gov However, in other cell types, such as coronary artery smooth muscle cells, high glucose levels have been reported to inhibit apoptosis. nih.gov This highlights the complex signaling networks that link D(+)-Glucose metabolism to the core machinery of cell survival and death.

Glycosylation Involving D + Glucose

Enzymatic D(+)-Glucose Glycosylation Mechanisms

Enzymatic glycosylation is a controlled process catalyzed by specific enzymes, ensuring that glycans are attached to precise locations on a target molecule. quora.com This specificity is essential for the proper function of the resulting glycoprotein (B1211001). creative-proteomics.com The two primary enzyme classes involved are glycosyltransferases and glycosidases. mdpi.comcapes.gov.br

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar residue from an activated donor molecule (like a nucleotide sugar) to an acceptor molecule, which can include proteins, lipids, or growing oligosaccharide chains. mdpi.com GTs are critical for the biosynthesis of glycoconjugates. mdpi.com

Glycosidases (or Glycosyl Hydrolases): While the primary role of these enzymes is to cleave glycosidic bonds, they can also catalyze the formation of new bonds through transglycosylation under specific conditions. mdpi.com In the context of glycoprotein processing, they are responsible for trimming and modifying glycan structures after their initial attachment to a protein. bbk.ac.uk

The mechanisms are highly specific, with the enzymes recognizing both the sugar to be transferred and the acceptor molecule, leading to the formation of structurally defined glycans. capes.gov.br

N-linked Glycosylation of D(+)-Glucose-Containing Oligosaccharides

N-linked glycosylation is a major form of protein modification that begins in the endoplasmic reticulum (ER). longdom.org The process involves the attachment of a pre-assembled oligosaccharide to the amide nitrogen of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr) of a nascent polypeptide chain. wikipedia.orgwikipedia.orgsigmaaldrich.com

The precursor oligosaccharide is assembled on a lipid carrier called dolichol phosphate (B84403) on the ER membrane. bbk.ac.uknih.gov This assembly involves the sequential addition of various monosaccharides, including N-acetylglucosamine, mannose, and, crucially, D(+)-Glucose. The final precursor structure is a 14-sugar oligosaccharide, Glc₃Man₉GlcNAc₂. nih.govnih.gov

The key steps involving D(+)-Glucose in this process are:

Assembly of the Precursor: After the initial assembly of a mannose-rich core, three terminal D(+)-Glucose residues are added to the oligosaccharide precursor on the luminal side of the ER, forming Glc₃Man₉GlcNAc₂-PP-Dolichol. bbk.ac.uknih.gov

Transfer to Protein: The entire glucose-containing oligosaccharide is transferred en bloc from the dolichol carrier to the target asparagine residue of the protein by the enzyme oligosaccharyltransferase (OST). sigmaaldrich.comcreative-proteomics.comnih.gov

Quality Control and Trimming: The terminal glucose residues act as a quality control signal for protein folding. bbk.ac.uk Immediately after transfer, glucosidases I and II systematically remove the three glucose residues. bbk.ac.ukyoutube.com The monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized by ER-resident chaperones like calnexin (B1179193) and calreticulin, which assist in proper protein folding and prevent aggregation. researchgate.netnih.gov If a protein fails to fold correctly, an enzyme named UGGT (UDP-glucose:glycoprotein glucosyltransferase) can re-add a glucose residue, allowing the protein to re-enter the chaperone-assisted folding cycle. nih.gov Once correctly folded, the final glucose is removed, and the glycoprotein can exit the ER. bbk.ac.ukresearchgate.net

Table 1: Key Stages of N-linked

Stage Location Key Event Role of D(+)-Glucose
Precursor Synthesis Endoplasmic Reticulum (ER) Assembly of Glc₃Man₉GlcNAc₂ on a dolichol phosphate carrier. Three terminal glucose residues are added to complete the precursor. nih.gov
Glycan Transfer ER Lumen The entire Glc₃Man₉GlcNAc₂ oligosaccharide is transferred to an asparagine residue on a nascent protein. The glucose-capped glycan is the structure transferred to the protein. sigmaaldrich.com
Protein Folding & Quality Control ER Lumen Stepwise removal of the three glucose residues by glucosidases I and II. The presence of one glucose residue (monoglucosylated state) mediates binding to folding chaperones (calnexin/calreticulin). researchgate.netnih.gov
ER Exit Endoplasmic Reticulum Complete removal of glucose signals that the protein is properly folded and ready for transport to the Golgi apparatus. Absence of glucose is a clearance signal for ER exit. youtube.com

O-GlcNAcylation and D(+)-Glucose Signaling

Distinct from the complex structures of N-linked glycosylation, O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. nih.govwikipedia.org This process is a critical signaling mechanism that directly links cellular nutrient status, particularly D(+)-Glucose levels, to protein function. bohrium.comresearchgate.net

The regulation of O-GlcNAcylation is controlled by two enzymes:

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc. nih.gov

O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc. nih.gov

The availability of the substrate UDP-GlcNAc is directly tied to D(+)-Glucose metabolism via the Hexosamine Biosynthetic Pathway (HBP). nih.govroyalsocietypublishing.org Approximately 2–5% of total cellular glucose is shunted into the HBP, where it is converted to UDP-GlcNAc. nih.govroyalsocietypublishing.org This pathway also integrates inputs from amino acid, fatty acid, and nucleotide metabolism. frontiersin.org Consequently, the cellular concentration of UDP-GlcNAc serves as an integrated readout of the cell's metabolic state. frontiersin.orgyoutube.com When glucose levels are high, UDP-GlcNAc levels rise, leading to increased O-GlcNAcylation of target proteins, which can alter their activity, stability, or localization. bohrium.com This modification plays a key role in regulating numerous cellular processes, including insulin (B600854) signaling, where hyper-O-GlcNAcylation of signaling proteins can contribute to insulin resistance. bohrium.comroyalsocietypublishing.org

Role of D(+)-Glucose Glycosylation in Protein Folding, Stability, and Functionality

Glycosylation is integral to ensuring that proteins achieve their correct three-dimensional structure and remain stable and functional. vaia.comnih.govresearchgate.net

Protein Stability: The attachment of glycans can significantly enhance protein stability. nih.gov The carbohydrate shell can physically shield a protein from proteases, increasing its half-life by preventing proteolytic degradation. nih.govyoutube.com Glycosylation has also been shown to increase a protein's conformational stability against chemical denaturants and changes in pH. nih.gov

Protein Functionality: Glycosylation impacts protein function by modulating conformational dynamics and molecular interactions. nature.com It is essential for a wide range of cellular activities, including molecular recognition, cell-to-cell adhesion, and immune responses. vaia.com For instance, the specific glycan structures on cell surface proteins are often the basis for recognition by other cells or pathogens.

D(+)-Glucose Glycosylation as a Metabolic Sensor

The O-GlcNAcylation pathway serves as a primary example of how D(+)-Glucose glycosylation acts as a metabolic sensor. nih.govresearchgate.net Because the synthesis of the O-GlcNAc donor substrate, UDP-GlcNAc, depends directly on glucose flux through the hexosamine biosynthetic pathway (HBP), the level of O-GlcNAcylation on intracellular proteins reflects the nutrient availability of the cell. nih.govnih.govroyalsocietypublishing.org

This sensing mechanism allows cells to adapt their functions in response to their nutritional environment. bohrium.comresearchgate.net For example:

In pancreatic β-cells, O-GlcNAc levels are sensitive to glucose concentrations and are involved in regulating insulin secretion. nih.gov

Under high glucose conditions (hyperglycemia), increased flux through the HBP leads to elevated O-GlcNAcylation of various proteins. nih.gov This can alter transcription factor activity and signaling pathways, such as the insulin signaling pathway, contributing to the development of insulin resistance in conditions like type 2 diabetes. bohrium.comroyalsocietypublishing.org

Thus, O-GlcNAcylation acts as a cellular "rheostat," fine-tuning signaling and transcriptional networks in direct response to the metabolic state dictated by D(+)-Glucose and other nutrients. researchgate.netdoaj.org

Distinction between Enzymatic Glycosylation and Non-Enzymatic Glycation of D(+)-Glucose

It is critical to distinguish between glycosylation and glycation, as they are fundamentally different processes with distinct biological consequences. creative-biolabs.com

Glycosylation is a controlled, enzyme-mediated process. quora.comcreative-proteomics.com It is a deliberate post-translational modification that attaches specific glycans to defined sites on a protein, playing a vital role in the protein's normal function. creative-proteomics.comcreative-biolabs.com

Glycation is a non-enzymatic, spontaneous chemical reaction. quora.comwikipedia.org It involves the random covalent bonding of a reducing sugar, such as D(+)-Glucose, to the free amino groups of proteins, lipids, or nucleic acids. wikipedia.orgtandfonline.com This process is not regulated and often leads to the formation of dysfunctional proteins and ultimately Advanced Glycation End-products (AGEs), which are associated with aging and pathological conditions like diabetes complications. creative-biolabs.comtandfonline.com

Table 2: Comparison of Enzymatic Glycosylation and Non-Enzymatic Glycation

Feature Enzymatic Glycosylation Non-Enzymatic Glycation
Catalysis Enzyme-mediated (e.g., glycosyltransferases). creative-biolabs.com Non-enzymatic, spontaneous chemical reaction. creative-biolabs.comwikipedia.org
Control Highly regulated and controlled process. quora.com Uncontrolled and random. quora.com
Specificity Occurs at specific amino acid residues (e.g., Asn, Ser, Thr) within consensus sequences. creative-biolabs.com Occurs randomly on any available amino group (e.g., lysine). creative-biolabs.com
Reactant Sugar Utilizes activated sugar donors (e.g., UDP-GlcNAc, Dol-P-Glc). mdpi.com Involves reducing sugars like D(+)-Glucose and fructose (B13574). wikipedia.org
Biological Role Essential for proper protein folding, stability, trafficking, and function. vaia.comnature.com Generally associated with protein damage, loss of function, and pathology. creative-biolabs.comwikipedia.org
Products Functionally mature glycoproteins. creative-proteomics.com Schiff bases, Amadori products, and Advanced Glycation End-products (AGEs). tandfonline.com
Cellular Location Primarily occurs in the endoplasmic reticulum and Golgi apparatus (N-linked, O-linked) or cytoplasm and nucleus (O-GlcNAc). creative-proteomics.comcreative-biolabs.com Can occur anywhere, but is prominent in the bloodstream where sugar concentrations can be high. quora.com

Structural Biology and Computational Studies of D + Glucose and Its Interactions

Conformational Analysis of Alpha-D-Glucose and Beta-D-Glucose

D-Glucose predominantly exists in a cyclic pyranose form in aqueous solutions, resulting in two diastereomeric anomers: alpha-D-glucose and this compound. researchgate.net These anomers differ in the configuration of the hydroxyl group at the anomeric carbon (C-1). researchgate.net In the alpha anomer, the hydroxyl group at C-1 is on the opposite side of the ring from the -CH2OH group at C-5, while in the beta anomer, it is on the same side. aklectures.comquora.com

The three-dimensional structure of these anomers is best represented by chair conformations. youtube.com The stability of these conformations is largely dictated by the spatial arrangement of their bulky substituents (-OH and -CH2OH groups). In the case of beta-D-glucopyranose, all of its bulky substituents can occupy equatorial positions, which are less sterically hindered. aklectures.comquora.comlibretexts.org This arrangement minimizes steric strain and results in a lower energy state, making this compound the more stable anomer. aklectures.comquora.comquora.com Consequently, in an aqueous solution at equilibrium, this compound is the predominant form, accounting for approximately 64% of the mixture, while alpha-D-glucose makes up about 36%. quora.compsiberg.com

In contrast, the alpha anomer has the hydroxyl group at the anomeric carbon in an axial position, which leads to greater steric hindrance. aklectures.comyoutube.com This less favorable conformation results in a higher energy state compared to the beta anomer. aklectures.com The energy difference between the two anomers is a key factor in their relative abundance. aklectures.comquora.com Advanced spectroscopic and computational studies have identified multiple conformers for both alpha- and beta-D-glucopyranose, with stereoelectronic hyperconjugative effects and intramolecular hydrogen bond networks being significant factors in their conformational behavior. researchgate.net

AnomerC-1 Hydroxyl OrientationPredominant ConformationRelative StabilityMelting Point (°C)Specific Rotation
α-D-Glucose AxialChair with one axial -OHLess stable146 libretexts.orgpsiberg.com+112.2° psiberg.com
β-D-Glucose EquatorialChair with all equatorial substituentsMore stable150 libretexts.orgpsiberg.com+18.7° libretexts.orgpsiberg.com

Protein-Ligand Interactions with D(+)-Glucose-Binding Proteins

The interaction between D(+)-Glucose and its binding proteins is a fundamental process in various biological functions, including transport and signaling. These interactions are characterized by high specificity and affinity, driven by a combination of non-covalent forces. wikipedia.org

The recognition and binding of D(+)-Glucose to proteins are governed by the precise three-dimensional arrangement of amino acid residues in the protein's binding site, which complements the shape and chemical properties of the glucose molecule. horiba.com This molecular recognition involves a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org

In glucose transporters like GLUT3, the binding site is lined with polar and aromatic amino acid residues that form specific hydrogen bonds with the hydroxyl groups of D-glucose. nih.govnih.gov High-resolution crystal structures have revealed that both alpha and beta anomers of D-glucose can be accommodated in the binding site, with the protein's polar residues from the carboxy-terminal domain playing a predominant role in coordination. nih.govresearchgate.netsemanticscholar.org For instance, in the D-galactose/D-glucose-binding protein (GGBP), aromatic residues such as Phenylalanine and Tryptophan contribute significantly to the interaction through stacking forces with the sugar ring. nih.gov

The specificity of these interactions ensures that the protein can distinguish D(+)-Glucose from other sugars. horiba.com The binding affinity, often described by the dissociation constant (Kd), is a measure of the strength of the interaction. A lower Kd value indicates a higher affinity. wikipedia.org

ProteinKey Interacting Residues (Example)Primary Interactions
GLUT3 Polar residues in C-terminal domainHydrogen bonding
GGBP Phe16, Trp183Stacking interactions, Hydrogen bonding

The binding of D(+)-Glucose to a protein is often a dynamic process that induces conformational changes in both the protein and the ligand. wikipedia.org These structural rearrangements are crucial for the protein's function, such as the transport of glucose across a cell membrane. nih.gov

For glucose transporters (GLUTs), the binding of glucose facilitates a conformational transition from an outward-facing to an inward-facing state, a process known as the alternating access cycle. nih.govnih.gov This movement is characterized by a rigid-body rotation of the amino-terminal domain relative to the carboxy-terminal domain, which provides the primary substrate-binding site. nih.govsemanticscholar.org Molecular dynamics simulations have shown that this transition involves a global asymmetric rocker switch motion. nih.govplos.org

Studies on the D-galactose/D-glucose-binding protein (GGBP) have shown that glucose binding significantly stabilizes the protein's structure. nih.gov This stabilization is evident in the increased resistance to denaturation by chemical agents. nih.govresearchgate.net The process of forming the precise configurational fit between the protein and glucose can be the rate-limiting step in the binding and release process. nih.gov

Computational Modeling and Simulation of D(+)-Glucose Systems

Computational methods, such as molecular dynamics simulations and density functional theory, are powerful tools for investigating the behavior of D(+)-Glucose at an atomic level. These techniques provide insights into dynamic processes and electronic properties that are often difficult to study experimentally.

Molecular dynamics (MD) simulations have been instrumental in elucidating the mechanism of D(+)-Glucose transport through membrane proteins like GLUT1. acs.org These simulations model the movement of atoms over time, providing a detailed picture of the transport process.

MD studies of GLUT1 have revealed that glucose transport is not a simple unidirectional flow but rather a complex, multi-step stochastic process. acs.org Multiple glucose molecules can interact simultaneously within the transporter's central channel. acs.org The simulations show that glucopyranose rings can slide past each other within the channel's cavities with minimal conformational changes in the protein. acs.org Steered molecular dynamics (SMD) simulations have been used to induce the translocation of glucose through the transporter, revealing the pathway and key molecular interactions between the sugar and specific amino acid residues along the water-filled pore. plos.orgplos.org These simulations have also helped to identify a potential binding site for inhibitory ligands. nih.gov

Simulation TechniqueKey Findings for GLUT1 Transport
Atomistic Molecular Dynamics Transport is a 3D, multi-step, stochastic process. acs.org
Steered Molecular Dynamics (SMD) Visualized the pathway of glucose through the transporter and identified key interacting residues. plos.orgplos.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jscholaronline.org It has been applied to study the structural and electronic properties of D-glucose and its derivatives, providing insights into their reactivity and physical properties. jscholaronline.orgjscholaronline.org

DFT calculations can predict various molecular properties, such as bond lengths, bond angles, and vibrational spectra. redalyc.org Studies using DFT have been conducted to compare the properties of D-glucose with its derivatives, such as 2-deoxy-D-glucose (2DG). jscholaronline.orgjscholaronline.org These analyses have shown that replacing a hydroxyl group with hydrogen atoms, as in 2DG, leads to changes in bond lengths, bond angles, and the molecule's electronic properties, which can affect its reactivity. jscholaronline.org DFT has also been used to analyze the local reactivity of glucose molecules through Fukui function analysis, which helps to identify the atoms most susceptible to electrophilic or nucleophilic attack. mdpi.com Furthermore, DFT calculations have been employed to study the infrared spectra of glucose and its monohydrates, revealing how the spectra are influenced by the anomeric form and the conformation of the hydroxymethyl group. researchgate.net

Crystallographic Studies of D(+)-Glucose Transporters and D(+)-Glucose-Metabolizing Enzymes

X-ray crystallography has been an indispensable tool in elucidating the three-dimensional structures of proteins involved in D(+)-Glucose transport and metabolism. These structural studies provide atomic-level insights into the mechanisms of substrate recognition, conformational changes, and catalysis, which are crucial for understanding their physiological functions and for the development of therapeutic agents.

D(+)-Glucose Transporters

The transport of D(+)-Glucose across cell membranes is primarily mediated by the glucose transporter (GLUT or SLC2A) family. Crystallographic studies have successfully captured these proteins in various conformational states, revealing the "alternating access" mechanism they employ to shuttle glucose across the membrane. This mechanism involves the transporter exposing a glucose-binding site to one side of the membrane and then undergoing a conformational change to expose the site to the other side.

Key findings from crystallographic studies of human glucose transporters include the structures of GLUT1 and GLUT3. GLUT1, crucial for glucose supply to the brain and erythrocytes, has been crystallized in an inward-open conformation rcsb.orgovid.comnih.gov. This structure, determined at a resolution of 3.2 Å, reveals a canonical major facilitator superfamily (MFS) fold with 12 transmembrane helices rcsb.orgnih.govnih.gov. The transporter is divided into N- and C-terminal domains, and the structure shows how these domains arrange to create a pathway for glucose nih.gov.

The structure of human GLUT3, a high-affinity glucose transporter, has been solved in both outward-open and occluded conformations princeton.edu. These structures provide snapshots of different stages in the transport cycle. The D(+)-Glucose molecule is observed to "stand" within a cavity between the N- and C-terminal domains, where it is primarily coordinated by residues from the C-terminal domain nih.gov. Hydrogen bonds with several polar residues ensure the specific recognition of both anomers of D(+)-glucose, while hydrophobic residues surround the carbon ring nih.gov. Comparison between the inward-open structure of GLUT1 and the outward-facing structures of GLUT3 provides a structural basis for the alternating access model of transport princeton.edusemanticscholar.org.

TransporterPDB IDOrganismConformationResolution (Å)Key Findings
GLUT14PYPHomo sapiensInward-open3.2Revealed the canonical MFS fold and provided a model for the inward-facing state. rcsb.orgnih.govnih.gov
GLUT34ZW9Homo sapiensOutward-occluded with D-glucose2.4Showed coordination of D-glucose primarily by the C-terminal domain. nih.gov
GLUT35C65Homo sapiensOutward-open2.65Captured the transporter in a state ready to bind extracellular glucose. rcsb.orgpdbj.org
GLUT47WSMHomo sapiensInward-open (Cryo-EM)3.3Provided the structure of the insulin-responsive glucose transporter bound to an inhibitor. pdbj.org

D(+)-Glucose-Metabolizing Enzymes

Crystallography has also been instrumental in understanding the enzymes that metabolize D(+)-Glucose, such as hexokinase and glucokinase, which catalyze the first step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. ebi.ac.uk These structures have revealed the significant conformational changes that occur upon substrate binding, a classic example of the "induced fit" model of enzyme action.

Hexokinase: The crystal structure of hexokinase has been determined in both the absence (apo form) and presence of D(+)-Glucose. The enzyme consists of two lobes that form a deep cleft where glucose binds rcsb.org. Upon glucose binding, the two lobes move closer together, enclosing the substrate in the active site rcsb.orgresearchgate.net. This conformational change is essential for catalysis, as it creates the correct environment for the phosphoryl transfer from ATP to glucose and excludes water from the active site, preventing ATP hydrolysis. For example, the structure of hexokinase in its open conformation is available under PDB ID 2E2N, while the closed conformation with bound glucose is represented by PDB ID 2E2O researchgate.net. The crystal structure of recombinant human brain hexokinase type I complexed with glucose and glucose-6-phosphate has also been determined to a resolution of 2.8 Å (PDB ID: 1HKB) rcsb.org.

Glucokinase: Glucokinase, the hexokinase isozyme found in the liver and pancreas, acts as a glucose sensor due to its lower affinity for glucose and cooperative binding kinetics. Crystallographic studies of human glucokinase have revealed how it transitions between an inactive and an active form upon glucose binding rcsb.org. The structures show a large conformational change, which explains the enzyme's positive cooperativity without it being an oligomer rcsb.orgrcsb.org. The crystal structure of E. coli glucokinase has been determined in both its apo form (2.3 Å resolution) and in complex with glucose (2.2 Å resolution), showing a deep cleft between two domains that houses the active site nih.gov.

EnzymePDB IDOrganismStateResolution (Å)Key Findings
Hexokinase2E2NYeastApo (Open conformation)N/AShows the enzyme in an open conformation before substrate binding. researchgate.net
Hexokinase2E2OYeastComplex with glucose (Closed conformation)N/ADemonstrates the induced-fit mechanism where the enzyme closes around the glucose molecule. researchgate.net
Human Brain Hexokinase I1HKBHomo sapiensComplex with glucose and glucose-6-phosphate2.8Revealed the binding sites for both glucose and the product, glucose-6-phosphate, providing insights into regulation. rcsb.org
Glucokinase1V4SHomo sapiensInactive form2.30Shows the "super-open" inactive conformation of the enzyme. rcsb.org
Glucokinase1V4THomo sapiensActive form with glucoseN/AIllustrates the active, closed conformation induced by glucose binding, explaining its cooperative kinetics. rcsb.org
GlucokinaseN/AE. coliApo form2.3Provided the structure of the microbial enzyme without substrate. nih.gov
GlucokinaseN/AE. coliComplex with glucose2.2Showed the glucose-bound state of the bacterial glucokinase. nih.gov

Advanced Analytical Methodologies for D + Glucose Research

Spectroscopic Techniques for D(+)-Glucose Analysis

Spectroscopic methods are pivotal in the structural elucidation and quantification of D(+)-Glucose. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide both qualitative and quantitative data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis and quantification of molecules. iosrjournals.org A specialized NMR technique, Diffusion-Ordered Spectroscopy (DOSY), has been effectively applied for the quantitative analysis of D(+)-Glucose. nih.govresearchgate.net DOSY distinguishes compounds based on their unique diffusion coefficients in solution, allowing for the separation of the D(+)-Glucose signal from other interfering substances in a complex mixture. nih.govmdpi.com

In a study analyzing D(+)-Glucose in fruit juices, the diffusion coefficient (D) for D(+)-Glucose in deuterium (B1214612) oxide at 30°C was determined to be 5.6 × 10⁻¹⁰ m²/s. nih.govresearchgate.net This allowed it to be distinguished from other sugars like fructose (B13574) and sucrose. nih.govresearchgate.net The quantitative method, known as DOSY-qNMR, demonstrated excellent linearity (r² = 0.9998) for D(+)-Glucose concentrations ranging from 0.5 to 20.0 g/L. nih.govresearchgate.net This technique was successfully used to quantify D(+)-Glucose in various juices, with results that corresponded well with conventional enzymatic methods. nih.govresearchgate.net

ParameterValue / ObservationReference
TechniqueDiffusion Ordered-Quantitative 1H Nuclear Magnetic Resonance Spectroscopy (DOSY-qNMR) nih.govresearchgate.net
Diffusion Coefficient (D) of D(+)-Glucose5.6 × 10⁻¹⁰ m²/s (in D₂O at 30°C) nih.govresearchgate.net
Linearity (r²)0.9998 nih.govresearchgate.net
Concentration Range0.5 - 20.0 g/L nih.govresearchgate.net
Application ExampleQuantification in orange, apple, and grape juice nih.govresearchgate.net
Table 1. Key Findings of DOSY-qNMR for D(+)-Glucose Quantification.

UV Spectrophotometry is a widely used technique for the quantification of D(+)-Glucose, typically as the detection method coupled with a specific enzymatic reaction. nzytech.comnzytech.comanalysis.rs The principle involves an enzyme-catalyzed reaction in which D(+)-Glucose is consumed and a product that absorbs UV light, such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is generated. epraise.com.twprotocols.ioresearchgate.net The amount of NADPH produced is directly proportional (stoichiometric) to the initial amount of D(+)-Glucose. nzytech.comepraise.com.tw

The concentration of NADPH is determined by measuring the increase in absorbance at its absorption maximum, which is 340 nm. nzytech.comepraise.com.twxylemanalytics.comnih.gov This enzymatic UV method is valued for its specificity and simplicity. nzytech.comnzytech.com Research has established the sensitivity and linearity of this approach. For instance, one assay demonstrated linearity for D(+)-Glucose amounts between 4 and 80 µg per assay. nzytech.comepraise.com.tw The detection limit for such a system can be as low as 0.66 mg/L, corresponding to an absorbance difference of 0.020 units. nzytech.comepraise.com.tw

ParameterValue / ObservationReference
Measurement Wavelength340 nm (for NADPH) nzytech.comepraise.com.twnih.gov
Linear Range4 to 80 µg of D-glucose per assay nzytech.comepraise.com.tw
Detection Limit0.66 mg/L nzytech.comepraise.com.tw
Smallest Differentiating Absorbance0.010 units epraise.com.tw
Table 2. Performance Characteristics of UV Spectrophotometry in D(+)-Glucose Enzymatic Assays.

Chromatographic Methods for D(+)-Glucose and Metabolite Profiling

Chromatographic techniques are essential for separating D(+)-Glucose from complex mixtures and for simultaneous profiling of related metabolites. These methods offer high resolution and are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography/Mass Spectrometry (GC/MS) is a robust and highly sensitive method for the quantification of D(+)-Glucose. nih.gov Because sugars are not volatile, they must first be chemically modified into a more volatile derivative before GC analysis. nih.govprotocols.io A common derivatization method is the conversion of the sugar into its methyloxime peracetate derivative. nih.gov

Following separation by gas chromatography, the derivative is ionized and fragmented in the mass spectrometer. Specific fragments are monitored for quantification. For example, under electron impact (EI) ionization, a unique C1-C2 fragment of the glucose derivative can be used for quantitative assays. nih.gov Isotope dilution GC/MS (ID/GC/MS), which uses a stable isotope-labeled internal standard (e.g., [1, 2-¹³C₂] D-glucose), is considered a high-order reference measurement procedure, ensuring metrological traceability and high accuracy. nih.govnih.gov GC/MS methods have been shown to have a lower limit of detection than some enzymatic assays, making them suitable for analyzing samples with low glucose concentrations. nih.gov

ParameterDescriptionReference
PrincipleSeparation of volatile derivatives by GC, followed by detection and quantification by MS. nih.govmdpi.com
DerivatizationRequired to increase volatility (e.g., conversion to methyloxime peracetate or acetate derivatives). nih.govprotocols.io
Ionization ModeElectron Impact (EI) or Chemical Ionization (CI) can be used. nih.gov
Quantification Fragment (EI mode)A unique C1-C2 fragment is often monitored. nih.gov
Reference MethodIsotope Dilution GC/MS (ID/GC/MS) is a higher-order reference method. nih.gov
Table 3. Overview of GC/MS Methodology for D(+)-Glucose Analysis.

Enzymatic Assays for D(+)-Glucose Determination

Enzymatic assays are renowned for their high specificity in quantifying D(+)-Glucose, even in complex biological or food matrices. nzytech.com These assays utilize enzymes that catalyze specific reactions involving D(+)-Glucose.

The most common and highly specific enzymatic method for D(+)-Glucose determination is the coupled Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) assay. nzytech.comepraise.com.tw The principle of this assay involves two sequential enzymatic reactions:

Hexokinase (HK) : D-Glucose is phosphorylated by HK in the presence of adenosine-5'-triphosphate (B57859) (ATP) to form glucose-6-phosphate (G-6-P) and adenosine-5'-diphosphate (ADP). epraise.com.twnih.gov

Glucose-6-Phosphate Dehydrogenase (G6PDH) : The G-6-P produced is then oxidized by G6PDH in the presence of nicotinamide-adenine dinucleotide phosphate (NADP⁺). This reaction yields gluconate-6-phosphate and reduces NADP⁺ to NADPH. epraise.com.twresearchgate.netnih.gov

The amount of NADPH generated is stoichiometric with the amount of D-Glucose initially present and is quantified by measuring the increase in absorbance at 340 nm. epraise.com.twprotocols.ioresearchgate.net This assay is specific for D-glucose and is widely used in clinical chemistry and food analysis. nzytech.comepraise.com.tw The assay's components typically include Tris buffer, MgCl₂, NADP⁺, ATP, hexokinase, and glucose-6-phosphate dehydrogenase. protocols.io

Reaction StepEnzymeSubstratesProductsReference
1 (Phosphorylation)Hexokinase (HK)D-Glucose, ATPGlucose-6-Phosphate (G-6-P), ADP epraise.com.twnih.gov
2 (Oxidation)Glucose-6-Phosphate Dehydrogenase (G6PDH)G-6-P, NADP⁺Gluconate-6-phosphate, NADPH, H⁺ epraise.com.twnih.gov
Table 4. Enzymatic Reactions in the HK/G6PDH Assay for D(+)-Glucose.

Glucose Oxidase/Peroxidase (GOD-POD) Colorimetric Assays

The Glucose Oxidase/Peroxidase (GOD-POD) method is a widely used enzymatic assay for the quantitative determination of D(+)-Glucose. nih.govnih.gov This colorimetric technique is valued for its specificity and simplicity, making it a staple in clinical and research laboratories for analyzing glucose concentrations in various biological and food samples. nih.govyoutube.com

The principle of the GOD-POD assay is based on a two-step coupled enzymatic reaction. aacrjournals.org

Oxidation of Glucose : In the first step, the enzyme glucose oxidase (GOD) specifically catalyzes the oxidation of β-D-glucose, in the presence of molecular oxygen, to produce D-gluconic acid and hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov

Colorimetric Reaction : The hydrogen peroxide generated in the first reaction then serves as a substrate for the second enzyme, peroxidase (POD). In the presence of POD, H₂O₂ oxidizes a chromogenic substrate, which is typically a mixture of a hydrogen donor like phenol and a compound such as 4-aminoantipyrine (4-AP). aacrjournals.orgnih.govelsevierpure.com This reaction results in the formation of a colored product, a quinoneimine dye, and water. nih.govnih.gov

The intensity of the resulting color is directly proportional to the concentration of glucose in the sample. nih.govnih.gov The absorbance of the colored product is measured using a spectrophotometer or colorimeter at a specific wavelength, typically between 500 and 540 nm, to quantify the glucose concentration. nih.govnih.govnih.gov

AspectDescriptionReferences
Advantages The method is highly specific for D-glucose due to the glucose oxidase enzyme. It is simpler, more accurate, and faster than older chemical reduction methods. It is also relatively low-cost and demonstrates good precision. nih.govwikipedia.orgajronline.orgnih.gov
Limitations The assay can be subject to interference from strong reducing agents present in the sample, such as ascorbic acid (Vitamin C) and uric acid. These substances can react with the hydrogen peroxide, consuming it and leading to an underestimation of the true glucose concentration. The peroxidase component of the assay is less specific, which contributes to these interferences. ajronline.org

Application of Radiolabeled D(+)-Glucose Derivatives in Metabolic Tracing

Radiolabeling is a powerful technique that involves incorporating a radioactive isotope into a molecule to trace its journey through a biological system. nih.gov Attaching radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) to D(+)-glucose allows researchers to track the fate of the glucose molecule and its constituent atoms through various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govyoutube.com

Carbon-14 and Tritium Labeled D(+)-Glucose in Pathway Elucidation

The use of D(+)-Glucose labeled with the beta-emitting isotopes Carbon-14 (¹⁴C) or Tritium (³H) is a cornerstone of metabolic research. nih.gov By strategically placing the radioactive label on a specific carbon or hydrogen atom of the glucose molecule, scientists can follow the label as it is transferred from one metabolic intermediate to another. nih.govyoutube.comyoutube.com

For example, using [1-¹⁴C]glucose versus [6-¹⁴C]glucose can help differentiate the activity of the pentose phosphate pathway from glycolysis and the TCA cycle. youtube.com The C1 carbon of glucose is released as ¹⁴CO₂ early in the PPP, whereas the C6 carbon is not. youtube.com By measuring the release of radiolabeled CO₂ from cells or tissues fed these specific tracers, the relative flux through these competing pathways can be quantified. nih.govyoutube.com

Similarly, double-labeling experiments, using both ³H and ¹⁴C on the same glucose molecule, have been employed to investigate complex biosynthetic pathways, such as those for amino acids in microorganisms. nih.gov These tracer studies provide detailed, quantitative data on reaction rates and pathway regulation that are unattainable through other methods. nih.gov

PropertyCarbon-14 (¹⁴C)Tritium (³H)References
Half-life ~5730 years~12.3 years nih.gov
Emission Type Beta (β⁻) particleBeta (β⁻) particle nih.gov
Emission Energy (Max) 0.156 MeV0.0186 MeV nih.gov
Key Application Tracing the carbon skeleton of glucose through metabolic pathways (e.g., glycolysis, TCA cycle). The label is stable unless a decarboxylation reaction occurs.Tracing the fate of hydrogen atoms. Useful for studying redox reactions and water formation. Can be subject to exchange with water, which may complicate interpretation. nih.govnih.govnih.gov

Positron Emission Tomography (PET) with D(+)-Glucose Analogs in Vivo

Positron Emission Tomography (PET) is a non-invasive, in-vivo imaging technique that provides a three-dimensional view of metabolic processes within the body. elsevierpure.comnih.gov The most significant and widely used PET tracer for metabolic imaging is a D(+)-glucose analog, 2-deoxy-2-[¹⁸F]fluoro-D-glucose , commonly abbreviated as [¹⁸F]FDG . nih.govaacrjournals.orgnih.gov

The principle behind [¹⁸F]FDG-PET relies on the altered glucose metabolism often seen in pathological conditions, particularly cancer. aacrjournals.org Many cancer cells exhibit significantly increased rates of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. aacrjournals.orgajronline.org The [¹⁸F]FDG tracer exploits this metabolic feature.

The mechanism involves several steps:

Uptake : Following intravenous injection, [¹⁸F]FDG circulates in the blood and is taken up by cells via glucose transporters (GLUTs), just like glucose. wikipedia.orgfrontiersin.org

Phosphorylation : Inside the cell, [¹⁸F]FDG is phosphorylated by the enzyme hexokinase to form [¹⁸F]FDG-6-phosphate. wikipedia.org

Metabolic Trapping : Unlike glucose-6-phosphate, which is further metabolized in glycolysis or the PPP, [¹⁸F]FDG-6-phosphate cannot be effectively processed by the next enzyme in the pathway (phosphoglucose isomerase) due to the fluorine atom at the C-2 position. It also cannot readily exit the cell. wikipedia.orgsemanticscholar.org This results in the accumulation, or "trapping," of the radiotracer within cells that have high rates of glucose uptake. wikipedia.orgajronline.orgsemanticscholar.org

Signal Detection : The fluorine-18 isotope is unstable and decays by emitting a positron. This positron travels a very short distance before annihilating with a nearby electron, releasing two high-energy (511 keV) gamma photons in opposite directions. radiologykey.com The PET scanner detects these pairs of photons, and a computer algorithm reconstructs the data to generate images showing the distribution and concentration of the tracer in the body. radiologykey.com

This technique has revolutionized oncology, where it is used for cancer detection, staging, and monitoring the response to therapy. aacrjournals.orgnih.govelsevierpure.comallenpress.com Areas of high [¹⁸F]FDG accumulation appear as "hot spots" on the PET scan, indicating regions of high metabolic activity that are often indicative of malignant tissue. nih.gov

FeatureDescriptionReferences
Radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) nih.govwikipedia.org
Isotope Fluorine-18 (¹⁸F) radiologykey.com
Half-life of ¹⁸F Approximately 109.8 minutes radiologykey.com
Imaging Principle In-vivo visualization of metabolic activity based on glucose uptake and phosphorylation. frontiersin.orgbiospective.com
Primary Application Oncology (tumor detection, staging, response assessment), neurology (brain metabolism), and cardiology (myocardial viability). nih.govwikipedia.orgallenpress.com

Biotechnological and Research Applications of D + Glucose

D(+)-Glucose in Enzyme Production and Industrial Fermentation Processes

D(+)-Glucose, a simple sugar, is a cornerstone of industrial fermentation, primarily serving as the main carbon source for a wide array of microorganisms. wikipedia.orgmicrobenotes.com Its role is critical in the production of numerous enzymes with significant applications in the food, pharmaceutical, and biofuel industries. In these bioprocesses, microorganisms like bacteria and fungi are cultivated in large vessels called fermenters, where they metabolize D(+)-Glucose to grow and secrete the desired enzymes.

The concentration and availability of D(+)-Glucose in the fermentation medium can significantly influence the type and yield of enzymes produced. For instance, in the production of glucose isomerase, an enzyme vital for manufacturing high-fructose corn syrup (HFCS), D-glucose is converted to D-fructose. nih.govmdpi.com Similarly, the enzyme glucose oxidase, which is used to remove glucose from diabetic beverages and oxygen from food products, is produced by fungi such as Aspergillus niger grown on glucose-rich media. ijair.org

However, the relationship between D(+)-Glucose concentration and enzyme production is not always linear. A phenomenon known as catabolite repression can occur when high concentrations of a readily metabolizable carbon source like glucose are present. biologydiscussion.com This can inhibit the synthesis of certain enzymes. For example, the production of β-galactosidase in Escherichia coli is repressed by high levels of glucose. biologydiscussion.com To circumvent this, industrial processes may employ strategies such as fed-batch fermentation, where glucose is added periodically to maintain an optimal concentration that supports cell growth without repressing enzyme synthesis. rsc.org Another approach is to use alternative carbon sources, like glycerol, which has been shown to increase α-amylase production in Bacillus stearothermophilus. biologydiscussion.com

The efficiency of D(+)-Glucose utilization is a key factor in the economics of industrial fermentation. Researchers continuously explore ways to optimize fermentation conditions, including pH, temperature, and the composition of the culture medium, to maximize enzyme yield. nih.gov For example, the production of glucose isomerase by Bacillus megaterium is optimized by carefully controlling the pH and the concentration of other nutrients like peptone. nih.gov

Table 1: Examples of Enzymes Produced Using D(+)-Glucose in Industrial Fermentation

EnzymeProducing MicroorganismIndustrial Application
Glucose IsomeraseStreptomyces sp., Bacillus megateriumProduction of High-Fructose Corn Syrup (HFCS)
Glucose OxidaseAspergillus niger, Penicillium glaucumFood preservation, diagnostics
α-AmylaseBacillus stearothermophilusStarch processing, brewing
LactaseAspergillus niger, Kluyveromyces lactisDairy industry for lactose-free products
CellulasesIrpex lacteus, Trichoderma reeseiBiofuel production, textile industry

D(+)-Glucose in Biosensor Development and Diagnostic Research

D(+)-Glucose is a central molecule in diagnostic research and biosensor development, primarily due to its critical role in human metabolism and the diagnosis of diabetes. A biosensor is an analytical device that combines a biological component with a physicochemical detector to measure a specific substance. In the context of D(+)-Glucose, these sensors are designed for accurate and rapid quantification of glucose levels in biological fluids, most commonly blood.

The fundamental principle behind most D(+)-Glucose biosensors involves the enzymatic oxidation of glucose. The enzyme glucose oxidase (GOx) is widely used for this purpose. GOx catalyzes the oxidation of D-glucose to D-glucono-δ-lactone and hydrogen peroxide in the presence of oxygen. The concentration of glucose can then be determined by measuring the consumption of oxygen, the production of hydrogen peroxide, or the change in pH resulting from the formation of gluconic acid.

Novel Biosensor Architectures for D(+)-Glucose Detection

The development of novel biosensor architectures aims to improve the sensitivity, selectivity, and stability of D(+)-Glucose detection. Traditional electrochemical biosensors often rely on the measurement of the current generated by the oxidation of hydrogen peroxide. However, these first-generation sensors can be susceptible to interference from other electroactive species present in biological samples and fluctuations in oxygen tension.

To address these limitations, second and third-generation biosensors have been developed. Second-generation sensors utilize mediators, which are small molecules that shuttle electrons between the enzyme and the electrode surface, thereby reducing the dependence on oxygen. This approach allows for operation at lower potentials, minimizing interference.

Recent research has also explored non-enzymatic D(+)-Glucose sensors. These sensors utilize the direct electrocatalytic oxidation of glucose on the surface of nanomaterials, such as copper, nickel, and gold. While they offer advantages in terms of stability and cost, they often face challenges with selectivity.

Integration of Machine Learning for D(+)-Glucose Prediction

The integration of machine learning algorithms with D(+)-Glucose biosensor data is a rapidly advancing area of diagnostic research. Continuous glucose monitoring (CGM) systems, which provide real-time glucose readings, generate vast amounts of data. Machine learning models can analyze this data to identify patterns and predict future glucose levels.

These predictive models can be invaluable for individuals with diabetes, enabling them to proactively manage their condition and prevent hypoglycemic or hyperglycemic events. Machine learning algorithms, such as recurrent neural networks (RNNs) and long short-term memory (LSTM) networks, are particularly well-suited for analyzing time-series data from CGM devices.

By incorporating data from various sources, such as meal intake, physical activity, and insulin (B600854) administration, these models can provide personalized and highly accurate glucose predictions. This information can be used to develop closed-loop artificial pancreas systems that automatically adjust insulin delivery based on predicted glucose levels, thereby improving glycemic control and reducing the burden of diabetes management.

D(+)-Glucose in Advanced Materials and Textile Technology Applications

D(+)-Glucose, a readily available and renewable resource, is increasingly being explored as a building block for the synthesis of advanced materials and for applications in textile technology. Its biocompatibility and biodegradability make it an attractive alternative to petroleum-based monomers for the development of sustainable polymers and functional materials.

In the realm of advanced materials, D(+)-Glucose can be chemically modified to produce a variety of monomers that can be polymerized into bio-based plastics. For example, glucose can be converted into isosorbide, a rigid diol that can be used to produce polyesters and polycarbonates with high thermal stability and transparency. These glucose-derived polymers have potential applications in packaging, electronics, and automotive components.

Furthermore, D(+)-Glucose and its derivatives can be used to create hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water. These hydrogels have applications in drug delivery, tissue engineering, and agriculture. The inherent chirality of glucose can also be exploited to create materials with specific optical properties.

In textile technology, D(+)-Glucose is utilized in several ways. It can serve as a reducing agent in the dyeing process, particularly for vat and sulfur dyes. This is a more environmentally friendly alternative to traditional reducing agents like sodium hydrosulfite. Additionally, glucose-based compounds can be used as sizing agents to improve the strength and weavability of yarns. These sizing agents can be easily removed with water, reducing the environmental impact of the desizing process.

Moreover, research is being conducted on the use of D(+)-Glucose to impart new functionalities to textiles. For instance, glucose-derived polymers can be applied to fabrics to create antimicrobial finishes, flame retardants, and water-repellent coatings. The development of these bio-based functional textiles offers a sustainable approach to enhancing the performance of clothing and other textile products.

D(+)-Glucose as a Key Research Reagent and Substrate in Biological and Chemical Synthesis

D(+)-Glucose is a fundamental reagent and substrate in a vast array of biological and chemical research applications. Its central role in metabolism makes it an indispensable component of cell culture media, providing the primary energy source for the growth and maintenance of various cell lines, from microbial to mammalian. microbenotes.com In microbiological research, it is a key ingredient in fermentation media used to cultivate bacteria, yeasts, and fungi for studies in genetics, molecular biology, and biotechnology. researchgate.netwiserpub.com

In the field of biochemistry, isotopically labeled D(+)-Glucose (e.g., with ¹³C or ¹⁴C) is a crucial tool for tracing metabolic pathways. By following the fate of the labeled carbon atoms, researchers can elucidate the intricate networks of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle. This has been instrumental in understanding both normal cellular physiology and the metabolic dysregulation that occurs in diseases such as cancer and diabetes.

As a substrate, D(+)-Glucose is the starting material for the enzymatic and microbial synthesis of a wide range of valuable chemicals. For example, through fermentation, D(+)-Glucose can be converted into biofuels like ethanol (B145695) and butanol. nih.govmdpi.com It is also a precursor for the production of organic acids, such as gluconic acid and citric acid, which have widespread applications in the food and pharmaceutical industries. rsc.org

In chemical synthesis, D(+)-Glucose serves as a versatile and chiral starting material for the synthesis of complex organic molecules. Its multiple stereocenters and functional groups can be selectively modified to create a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The chemical transformation of glucose into valuable platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, is a key area of research in the development of biorefineries, which aim to produce fuels and chemicals from renewable biomass.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying D(+)-Glucose in cell culture media, and how can cross-reactivity with similar carbohydrates be minimized?

  • Methodological Answer : Use enzymatic assays such as the D-Glucose HK Assay Kit (K-GLUHK), which employs hexokinase and glucose-6-phosphate dehydrogenase to specifically convert D(+)-Glucose to NADPH, measurable via spectrophotometry at 340 nm. To avoid cross-reactivity with fructose or galactose, validate the assay using high-performance liquid chromatography (HPLC) with a refractive index detector . Pre-treat samples with glucose oxidase to confirm specificity .

Q. How should researchers handle discrepancies in D(+)-Glucose solubility data across different experimental conditions (e.g., temperature, solvent purity)?

  • Methodological Answer : Standardize solvent preparation using anhydrous D(+)-Glucose (≥99.5% purity) and ultrapure water. Document temperature-controlled environments (e.g., 25°C ± 0.5°C) and use Karl Fischer titration to verify water content in solvents. Compare results against the Ph. Eur. or USP monographs for solubility thresholds . Replicate experiments with independent batches to identify systematic errors .

Q. What protocols ensure the stability of D(+)-Glucose in long-term biochemical studies, particularly under varying pH and temperature conditions?

  • Methodological Answer : Store D(+)-Glucose in airtight, desiccated containers at -20°C to prevent hygroscopic degradation. For in-solution stability, buffer at pH 6.8–7.2 (phosphate buffer) and avoid prolonged exposure to temperatures >40°C. Monitor degradation products (e.g., 5-hydroxymethylfurfural) via UV-Vis spectroscopy at 284 nm .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C-D(+)-Glucose) be optimized to trace metabolic flux in cancer cell models without altering native pathways?

  • Methodological Answer : Use uniformly labeled ¹³C-D(+)-Glucose at concentrations ≤10 mM to avoid osmotic stress. Validate isotopic incorporation via LC-MS/MS, targeting metabolites like citrate and lactate. Normalize data to unlabeled controls and account for isotopic dilution effects using computational models like Metabolic Flux Analysis (MFA) .

Q. What strategies resolve contradictions in D(+)-Glucose’s role in oxidative stress studies, where it is reported as both pro- and antioxidant?

  • Methodological Answer : Context-dependent effects arise from concentration thresholds and cell type variability. For pro-oxidant activity (e.g., glycation), use 25 mM D(+)-Glucose in endothelial cells and measure advanced glycation end-products (AGEs) via ELISA. For antioxidant effects (e.g., NADPH regeneration), employ lower concentrations (5–10 mM) in hepatocytes and quantify glutathione levels .

Q. How do crystallographic polymorphs of D(+)-Glucose (α vs. β anomers) influence its reactivity in enzymatic assays, and how can anomerization be controlled?

  • Methodological Answer : Anomerization equilibrium (α:β ≈ 36:64 in solution) can skew kinetic studies. Pre-equilibrate solutions at 37°C for 24 hours or use mutarotase enzyme to accelerate equilibrium. Monitor anomeric ratios via polarimetry ([α]D²⁵ = +52.7° for β-D-Glucose) and validate using ¹H-NMR (δ 5.2 ppm for α-anomer; δ 4.6 ppm for β-anomer) .

Q. What statistical approaches are recommended for analyzing high-throughput D(+)-Glucose uptake data with significant inter-experimental variability?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to identify outliers and hierarchical clustering to group replicates. Normalize data using internal standards (e.g., 2-deoxy-D-glucose) and report uncertainty intervals via bootstrapping .

Data Presentation and Compliance

Q. How should researchers document D(+)-Glucose handling to comply with REACH and EU safety regulations in multidisciplinary studies?

  • Methodological Answer : Include CAS No. 50-99-7 and EC No. 200-075-1 in all protocols. For storage, avoid oxidizers and acidic/alkaline materials, and adhere to SEVESO III Directive thresholds. Report safety measures using SDS Section 7 guidelines (e.g., aerosol prevention, waste disposal) .

Tables for Key Methodological Comparisons

Parameter Recommended Method Validation Technique Key Evidence
Purity VerificationHPLC with RI detectorUSP/Ph. Eur. monograph compliance
Metabolic Flux Analysis¹³C-Labeling + LC-MS/MSIsotopomer spectral analysis
Anomer Ratio ControlPolarimetry or ¹H-NMRMutarotase pretreatment
Oxidative Stress MeasurementAGEs ELISA vs. Glutathione assayCell-type-specific thresholds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-D-Glucose
Reactant of Route 2
Beta-D-Glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.